Histidinamide, D-
Description
BenchChem offers high-quality Histidinamide, D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Histidinamide, D- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-imidazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMQVDUMUMBTAV-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891787-99-8 | |
| Record name | Histidinamide, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891787998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HISTIDINAMIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K00MEB6427 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Reactivity of D-Histidinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-histidinamide, the amide derivative of the non-proteinogenic amino acid D-histidine, is a valuable chiral building block in synthetic organic chemistry and drug development. Its unique structural features, including a primary amine, a carboxamide, and a reactive imidazole side chain, impart a diverse range of chemical reactivity. This guide provides a comprehensive overview of the synthesis of D-histidinamide and its chemical behavior, with a focus on experimental protocols and quantitative data to aid researchers in its practical application.
Synthesis of D-Histidinamide
The synthesis of D-histidinamide typically commences from its enantiomeric precursor, D-histidine. The primary transformation involves the conversion of the carboxylic acid functionality into a primary amide. Two predominant synthetic strategies are employed: the amidation of D-histidine methyl ester and the coupling of N-protected D-histidine with an ammonia source.
Synthesis via Amidation of D-Histidine Methyl Ester
This two-step approach first involves the esterification of D-histidine to its methyl ester, followed by amidation with ammonia.
Step 1: Esterification of D-Histidine
The esterification of D-histidine is commonly achieved by reacting it with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).
Experimental Protocol: Synthesis of D-Histidine Methyl Ester Dihydrochloride
-
To a suspension of D-histidine (1.0 eq) in anhydrous methanol (10-15 mL per gram of D-histidine), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude D-histidine methyl ester dihydrochloride as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Step 2: Amidation of D-Histidine Methyl Ester
The resulting D-histidine methyl ester is then treated with a source of ammonia, typically a saturated solution of ammonia in methanol, to form D-histidinamide.
Experimental Protocol: Synthesis of D-Histidinamide from D-Histidine Methyl Ester
-
Dissolve D-histidine methyl ester dihydrochloride (1.0 eq) in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure to yield the crude D-histidinamide.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Synthesis via Coupling of N-Protected D-Histidine
This route involves the protection of the α-amino group of D-histidine, typically with a tert-butyloxycarbonyl (Boc) group, followed by activation of the carboxylic acid and subsequent reaction with ammonia. The final step is the deprotection of the Boc group.
Step 1: N-Boc Protection of D-Histidine
The α-amino group of D-histidine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of N-α-Boc-D-histidine
-
Dissolve D-histidine (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of potassium bisulfate (KHSO₄).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain N-α-Boc-D-histidine.
Step 2: Amide Coupling
The N-α-Boc-D-histidine is then coupled with an ammonia source, such as ammonium chloride (NH₄Cl), using a suitable coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).
Experimental Protocol: Synthesis of N-α-Boc-D-histidinamide
-
Dissolve N-α-Boc-D-histidine (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Add EDC·HCl (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 12-18 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-α-Boc-D-histidinamide.
Step 3: N-Boc Deprotection
The final step is the removal of the Boc protecting group under acidic conditions to yield D-histidinamide.
Experimental Protocol: Synthesis of D-Histidinamide from N-α-Boc-D-histidinamide
-
Dissolve N-α-Boc-D-histidinamide in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA/DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting D-histidinamide trifluoroacetate salt can be used directly or neutralized to obtain the free base.
Quantitative Data for Synthesis
| Reaction Step | Starting Material | Reagents | Typical Yield | Reference |
| Esterification | D-Histidine | SOCl₂, MeOH | >90% | [General procedure] |
| Amidation | D-Histidine methyl ester | NH₃ in MeOH | 60-80% | [General procedure] |
| N-Boc Protection | D-Histidine | Boc₂O, NaHCO₃ | 85-95% | [General procedure] |
| Amide Coupling | N-α-Boc-D-histidine | NH₄Cl, EDC, HOBt, DIPEA | 70-90% | [General procedure] |
| N-Boc Deprotection | N-α-Boc-D-histidinamide | TFA/DCM | >95% | [General procedure] |
Chemical Reactivity of D-Histidinamide
D-histidinamide possesses three primary reactive sites: the α-amino group, the primary amide, and the imidazole side chain. This trifunctionality allows for a wide array of chemical transformations.
Reactions at the α-Amino Group
The primary amine of D-histidinamide is a potent nucleophile and readily undergoes reactions typical of primary amines.
-
N-Acylation: The α-amino group can be acylated using various acylating agents such as acid chlorides, acid anhydrides, or activated esters to form N-acyl-D-histidinamides.
Experimental Protocol: N-Acetylation of D-Histidinamide
-
Dissolve D-histidinamide (1.0 eq) in a suitable solvent such as DCM or DMF.
-
Add a base, for example, triethylamine (Et₃N) (1.2 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the N-acetyl-D-histidinamide by chromatography or recrystallization.[1]
Reactions involving the Imidazole Side Chain
The imidazole ring of D-histidinamide is a versatile functional group, capable of acting as a nucleophile, a general base, and a ligand for metal ions.
-
N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated with alkyl halides or under Mitsunobu conditions.[2] The regioselectivity of alkylation (at N-π or N-τ) can be influenced by the reaction conditions and the presence of protecting groups.
-
Catalysis: The imidazole side chain is a key component in many enzyme active sites due to its ability to act as a proton shuttle and a nucleophilic catalyst. D-histidinamide and its derivatives have been explored as organocatalysts in various asymmetric reactions, such as aldol additions.[3][4]
D-Histidinamide as a Chiral Ligand
The multiple coordination sites (the α-amino group and the imidazole nitrogens) make D-histidinamide an effective chiral ligand for transition metals. These metal complexes have applications in asymmetric catalysis.[5][6]
Spectroscopic Data
| Spectroscopic Technique | D-Histidine | D-Histidinamide (Predicted) |
| ¹H NMR (D₂O, δ ppm) | ~7.6 (s, 1H, imidazole C2-H), ~6.8 (s, 1H, imidazole C4-H), ~4.0 (t, 1H, α-CH), ~3.2 (m, 2H, β-CH₂) | ~7.7 (s, 1H, imidazole C2-H), ~6.9 (s, 1H, imidazole C4-H), ~3.8 (t, 1H, α-CH), ~3.1 (m, 2H, β-CH₂) |
| ¹³C NMR (D₂O, δ ppm) | ~175 (C=O), ~135 (imidazole C2), ~130 (imidazole C4), ~118 (imidazole C5), ~55 (α-C), ~28 (β-C) | ~178 (C=O, amide), ~135 (imidazole C2), ~130 (imidazole C4), ~118 (imidazole C5), ~56 (α-C), ~29 (β-C) |
| IR (cm⁻¹) | ~3400-2500 (O-H, N-H stretch), ~1630 (C=O stretch), ~1590 (N-H bend) | ~3400-3200 (N-H stretch, amide), ~1660 (C=O stretch, amide I), ~1620 (N-H bend, amide II) |
Note: Predicted data for D-histidinamide is based on typical chemical shifts for similar structures.
Visualizations
Synthesis Pathways
Figure 1: Synthetic routes to D-histidinamide.
Chemical Reactivity
Figure 2: Key chemical reactions of D-histidinamide.
Conclusion
D-histidinamide is a versatile chiral molecule with significant potential in synthetic chemistry and medicinal research. The synthetic routes outlined in this guide, primarily through the amidation of D-histidine methyl ester or the coupling of N-Boc-D-histidine, offer reliable methods for its preparation. The rich chemical reactivity of its primary amine, amide, and imidazole functionalities provides a platform for the development of novel compounds and catalysts. The detailed protocols and compiled data herein serve as a valuable resource for researchers seeking to utilize D-histidinamide in their scientific endeavors.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 2. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselectivities of Histidine-Catalyzed Asymmetric Aldol Additions and Contrasts with Proline Catalysis: A Quantum Mechanical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Study of the Histidine-catalyzed Asymmetric Aldol Reaction of Acetone and Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Studies of Some Mixed Ligand Transition Metal Complexes of Histidine and Adenine or Guanine : Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
"Histidinamide, D-" molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data for D-Histidinamide, a derivative of the amino acid D-histidine. It is intended to serve as a quick reference for laboratory and research applications.
Chemical Identity
D-Histidinamide is the amide form of D-histidine, an unnatural isomer of the naturally occurring L-histidine. The presence of the D-configuration at the alpha-carbon is a key structural feature influencing its biological activity and metabolic stability.
Quantitative Data Summary
The fundamental molecular properties of D-Histidinamide are summarized in the table below. This data is essential for a variety of experimental calculations, including molarity, mass spectrometry, and stoichiometric analyses.
| Property | Value |
| Molecular Formula | C6H10N4O[1] |
| Molecular Weight | 154.17 g/mol [1] |
| IUPAC Name | (2R)-2-amino-3-(1H-imidazol-5-yl)propanamide[1] |
| CAS Number | 891787-99-8[1] |
Structural Information
The chemical structure of D-Histidinamide consists of a central alpha-carbon with a D-configuration, an amino group, a propanamide group, and a side chain featuring an imidazole ring.
Experimental Protocols
Detailed experimental protocols are highly specific to the research application. However, a general protocol for the synthesis of D-Histidinamide is outlined below.
Stereospecific Amidation of D-Histidine
This method is a common approach to synthesize D-Histidinamide while preserving its stereochemistry.
-
Reactants :
-
D-Histidine (starting material)
-
Amidation agent (e.g., a carbodiimide such as DCC or EDC, often with an additive like HOBt to prevent racemization)
-
Ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)
-
Appropriate solvent (e.g., dimethylformamide - DMF)
-
-
General Procedure :
-
The carboxylic acid of D-histidine is activated using the amidation agent.
-
The activated intermediate is then reacted with an ammonia source to form the amide.
-
The reaction is typically carried out under controlled temperature to minimize side reactions and racemization.
-
Purification of the final product is usually achieved through crystallization or chromatography.
-
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis of D-Histidinamide from D-Histidine.
Caption: Synthetic workflow for D-Histidinamide.
References
Stereospecific Amidation of D-Histidine: A Technical Guide to D-Histidinamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Histidinamide is a chiral building block of significant interest in the development of peptide-based therapeutics and other specialized chemical entities. Its unique stereochemistry imparts specific biological activities and resistance to enzymatic degradation compared to its L-enantiomer. This technical guide provides an in-depth overview of the stereospecific amidation of D-histidine to produce D-Histidinamide. It details chemical synthesis strategies, including the use of coupling agents and a two-step esterification-amidation pathway. The guide offers comprehensive experimental protocols, methods for purification, and analytical techniques for characterization and enantiomeric purity assessment. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate comprehension and implementation in a research and development setting.
Introduction
The incorporation of D-amino acids into peptide chains is a well-established strategy for enhancing their therapeutic potential. D-amino acids can increase resistance to proteolytic degradation, improve oral bioavailability, and modulate receptor binding affinity and selectivity. D-Histidinamide, as a derivative of the non-proteinogenic D-histidine, serves as a valuable synthon in the construction of such modified peptides. The stereospecific synthesis of D-Histidinamide is therefore a critical process for researchers in medicinal chemistry and drug discovery.
This guide focuses on robust and reproducible methods for the stereospecific amidation of D-histidine, ensuring the retention of the desired stereochemistry at the alpha-carbon. Both direct amidation of protected D-histidine and a two-step approach via a D-histidine ester intermediate are presented.
Chemical Synthesis Strategies
The primary challenge in the direct amidation of D-histidine is the potential for side reactions involving the α-amino group and the imidazole side chain. Therefore, the use of protecting groups is essential for a successful and clean conversion.
Direct Amidation using Coupling Agents
A widely employed method for forming amide bonds in peptide chemistry involves the activation of the carboxylic acid group with a coupling agent, followed by nucleophilic attack by an amine. In the case of D-histidinamide synthesis, ammonia serves as the amine. To prevent polymerization and other side reactions, the α-amino group of D-histidine must be protected, commonly with a tert-butyloxycarbonyl (Boc) group.
The overall reaction scheme is as follows:
-
Protection: D-histidine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield Boc-D-histidine.
-
Amidation: The carboxylic acid of Boc-D-histidine is activated with a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. The activated intermediate then reacts with ammonia.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield D-histidinamide, typically as a salt (e.g., hydrochloride or trifluoroacetate).
Two-Step Synthesis via D-Histidine Methyl Ester
An alternative strategy involves the initial conversion of D-histidine to its methyl ester, followed by ammonolysis to form the amide. This method can be advantageous in certain contexts, potentially offering simpler purification of intermediates.
The reaction scheme for this approach is:
-
Esterification: D-histidine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride) to produce D-histidine methyl ester.
-
Ammonolysis: The purified D-histidine methyl ester is then treated with a solution of ammonia in an organic solvent, such as methanol, to yield D-histidinamide.
Quantitative Data Summary
The following tables summarize typical quantitative data for the chemical synthesis of D-histidinamide. Please note that optimal conditions may vary depending on the specific scale and laboratory setup.
| Table 1: Boc-Protection of D-Histidine | |
| Parameter | Value/Range |
| D-Histidine | 1 equivalent |
| (Boc)₂O | 1.1 - 1.2 equivalents |
| Base (e.g., Triethylamine) | 1.5 - 2.0 equivalents |
| Solvent | Dioxane/Water or THF/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | >90% |
| Table 2: Direct Amidation of Boc-D-Histidine | |
| Parameter | Value/Range |
| Boc-D-Histidine | 1 equivalent |
| Coupling Agent (DCC) | 1.1 - 1.2 equivalents |
| Additive (HOBt) | 1.1 - 1.2 equivalents |
| Ammonia Source | Ammonia gas or NH₄Cl/Base |
| Solvent | DMF or CH₂Cl₂ |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70-85% |
| Table 3: Boc-Deprotection | |
| Parameter | Value/Range |
| Boc-D-Histidinamide | 1 equivalent |
| Acid | 4M HCl in Dioxane or TFA |
| Solvent | Dioxane or CH₂Cl₂ |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | >95% |
| Table 4: Esterification of D-Histidine | |
| Parameter | Value/Range |
| D-Histidine | 1 equivalent |
| Thionyl Chloride | 1.2 - 1.5 equivalents |
| Solvent | Methanol |
| Temperature | 0 °C to Reflux |
| Reaction Time | 16 - 24 hours |
| Typical Yield | >95% |
| Table 5: Ammonolysis of D-Histidine Methyl Ester | |
| Parameter | Value/Range |
| D-Histidine Methyl Ester | 1 equivalent |
| Ammonia | Saturated solution in Methanol |
| Temperature | Room Temperature |
| Reaction Time | 24 - 48 hours |
| Typical Yield | 80-90% |
Experimental Protocols
Protocol for Direct Amidation of D-Histidine
Step 1: Synthesis of Boc-D-histidine
-
Suspend D-histidine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2 equivalents) to the suspension with stirring.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Concentrate the mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-D-histidine as a white solid.
Step 2: Synthesis of Boc-D-histidinamide
-
Dissolve Boc-D-histidine (1 equivalent) in anhydrous DMF.
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and stir until dissolved.
-
Cool the solution to 0 °C.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir for 1 hour at 0 °C.
-
Bubble ammonia gas through the reaction mixture for 30 minutes, or add a solution of ammonium chloride (1.5 equivalents) and triethylamine (1.6 equivalents).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter off the dicyclohexylurea (DCU) precipitate and wash with DMF.
-
Concentrate the filtrate under high vacuum.
-
Purify the residue by column chromatography on silica gel.
Step 3: Deprotection of Boc-D-histidinamide
-
Dissolve Boc-D-histidinamide (1 equivalent) in a minimal amount of dioxane.
-
Add a 4M solution of HCl in dioxane in excess.
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent in vacuo to yield D-histidinamide dihydrochloride as a solid.
Protocol for Two-Step Synthesis
Step 1: Synthesis of D-Histidine Methyl Ester Dihydrochloride
-
Suspend D-histidine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C.
-
Add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and then reflux for 20 hours.
-
Cool the reaction mixture and evaporate the solvent in vacuo to obtain the crude D-histidine methyl ester dihydrochloride.
Step 2: Synthesis of D-Histidinamide
-
Dissolve the crude D-histidine methyl ester dihydrochloride in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed vessel at room temperature for 48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Purification and Characterization
Purification
Crude D-histidinamide can be purified by several methods:
-
Recrystallization: D-histidinamide or its salts can often be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/water.
-
Column Chromatography: For more challenging purifications, column chromatography on silica gel or a suitable ion-exchange resin can be employed. Due to the polar nature of D-histidinamide, a polar eluent system (e.g., dichloromethane/methanol/ammonia) may be required for silica gel chromatography.
Characterization
The identity and purity of the synthesized D-histidinamide should be confirmed by a combination of analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the D-histidinamide. A chiral stationary phase, such as one based on a cyclodextrin or a chiral crown ether, is typically used.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the two primary synthetic routes to D-Histidinamide.
Caption: Workflow for the direct amidation of D-Histidine.
Caption: Workflow for the two-step synthesis of D-Histidinamide.
Conclusion
The stereospecific synthesis of D-Histidinamide is an achievable goal for researchers equipped with a foundational understanding of peptide chemistry principles. The choice between direct amidation of protected D-histidine and the two-step esterification-ammonolysis route will depend on factors such as available reagents, scale of the reaction, and purification capabilities. Careful execution of the experimental protocols and rigorous analytical characterization are paramount to ensure the production of high-purity, enantiomerically pure D-Histidinamide for downstream applications in drug development and chemical biology.
In-Depth Technical Guide to D-Histidinamide (CAS No. 891787-99-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Histidinamide, the amide derivative of D-histidine, is a compound of increasing interest in biomedical research. Its primary recognized biological activity is the inhibition of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in numerous pathological processes including cancer and inflammation. Furthermore, recent studies have highlighted its cytoprotective effects against oxidative stress in keratinocytes. This technical guide provides a comprehensive overview of the known properties, biological activities, and experimental protocols related to D-Histidinamide.
Core Properties of D-Histidinamide
D-Histidinamide is the dextrorotatory enantiomer of histidinamide. Its core chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 891787-99-8 |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | (2R)-2-amino-3-(1H-imidazol-5-yl)propanamide |
| Canonical SMILES | C1=C(NC=N1)CC(C(=O)N)N |
| Isomeric SMILES | C1=C(NC=N1)C--INVALID-LINK--N |
| InChI Key | UMMQVDUMUMBTAV-RXMQYKEDSA-N |
Biological Activity and Mechanism of Action
Inhibition of Autotaxin (ATX) Signaling
The principal biological function attributed to D-Histidinamide is its role as an inhibitor of autotaxin (ATX), a secreted lysophospholipase D. ATX is responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and other cellular processes. The ATX-LPA signaling axis is a crucial pathway in both normal physiology and various diseases.
The inhibitory action of D-Histidinamide on ATX disrupts this pathway by preventing the production of LPA, thereby attenuating its downstream effects.
Cytoprotective Effects in Keratinocytes
Recent research has demonstrated that D-Histidinamide exhibits cytoprotective properties in human keratinocytes (HaCaT cells) subjected to copper-induced oxidative stress.[1][2] In these studies, D-Histidinamide was shown to:
-
Suppress the production of reactive oxygen species (ROS).[1][2]
-
Inhibit glutathione oxidation, lipid peroxidation, and protein carbonylation.[1][2]
These findings suggest a role for D-Histidinamide in mitigating oxidative damage in skin cells, which is distinct from its ATX inhibitory activity.[1][2]
Experimental Protocols
Synthesis of D-Histidinamide
A reported method for the synthesis of D-Histidinamide is the iron-catalyzed amidation of D-histidine. While a detailed, step-by-step protocol with purification is not fully elucidated in readily available literature, the key reaction parameters are outlined below.
Reaction Scheme:
Materials:
-
D-Histidine
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Isopropanol
Procedure Outline:
-
To a solution of D-Histidine in isopropanol, add a catalytic amount of Fe(acac)₃ (e.g., 2.5 mol%).
-
Heat the reaction mixture at a specified temperature (e.g., 83°C) for a sufficient duration to achieve conversion.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture would require a suitable work-up and purification procedure (e.g., crystallization or column chromatography) to isolate the pure D-Histidinamide. Note: Specific details on work-up and purification are not provided in the cited preliminary report.
Autotaxin (ATX) Inhibition Assay (Fluorometric)
This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of D-Histidinamide on ATX, based on the Amplex® Red assay principle.
Principle:
ATX hydrolyzes lysophosphatidylcholine (LPC) to produce LPA and choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be quantified.
References
- 1. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of D-Histidinamide in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel peptide-based therapeutics with enhanced pharmacological profiles has led to the exploration of non-natural amino acid building blocks. Among these, the incorporation of D-amino acids, and specifically the use of a C-terminal D-histidinamide, offers a potent strategy to overcome the inherent limitations of native peptides, such as poor enzymatic stability and short in-vivo half-lives. This technical guide provides a comprehensive overview of the role of D-histidinamide in peptide synthesis, detailing its advantages, a generalized experimental protocol for its incorporation, and its application in enhancing drug delivery.
The Rationale for D-Histidinamide Integration
The strategic replacement of L-amino acids with their D-enantiomers is a well-established method to increase the proteolytic resistance of peptides.[1] Most proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids. The introduction of a D-amino acid, particularly at or near a cleavage site, can significantly hinder enzymatic degradation, thereby prolonging the peptide's circulation time and bioavailability.
Furthermore, the amidation of the C-terminus is a common modification in many naturally occurring, biologically active peptides. This modification removes the negative charge of the carboxylate group, which can be crucial for receptor binding and can also contribute to increased stability against carboxypeptidases. The combination of a D-amino acid with a C-terminal amide in the form of D-histidinamide, therefore, presents a synergistic approach to enhancing the therapeutic potential of synthetic peptides.
Expected Impact of D-Histidinamide Incorporation on Peptide Properties
| Property | Expected Effect of D-Histidinamide | Rationale |
| Enzymatic Stability | Significantly Increased | Resistance to degradation by proteases that are specific to L-amino acids.[1] |
| In-vivo Half-life | Extended | Reduced clearance due to slower enzymatic degradation. |
| Receptor Binding Affinity | Potentially Altered | The stereochemistry of the C-terminal residue can influence the overall conformation of the peptide and its interaction with the binding pocket of a receptor. |
| Biological Activity | Potentially Modulated | Changes in receptor binding and stability can lead to altered biological potency. |
| Cellular Uptake | Potentially Enhanced | The imidazole side chain of histidine can play a role in endosomal escape, and the D-configuration may influence interactions with cell membranes. |
Experimental Protocol: Solid-Phase Synthesis of a Peptide with C-Terminal D-Histidinamide
The most common method for synthesizing peptides with a C-terminal amide is through Solid-Phase Peptide Synthesis (SPPS) using a Rink Amide resin. The following is a generalized protocol for the manual synthesis of a model peptide with a C-terminal D-histidinamide using Fmoc/tBu chemistry.
Materials and Reagents:
-
Rink Amide AM resin
-
Fmoc-D-His(Trt)-OH
-
Other Fmoc-protected amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Washing Solvents: DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
-
Purification Solvents: Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling (Fmoc-D-His(Trt)-OH):
-
Pre-activate Fmoc-D-His(Trt)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the deprotection solution and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
Remove the N-terminal Fmoc group from the final amino acid as described in step 3.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of purification solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.
-
-
Lyophilization:
-
Freeze-dry the pure fractions to obtain the final peptide as a white powder.
-
Experimental workflow for the synthesis of a peptide with a C-terminal D-histidinamide.
Role in Biological Pathways: Enhancing Cellular Delivery
Histidine-rich peptides are known to facilitate the endosomal escape of therapeutic molecules, a critical step in intracellular drug delivery. The imidazole ring of histidine has a pKa of approximately 6.0, which means it becomes protonated in the acidic environment of the endosome. This "proton sponge" effect leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.
The incorporation of a D-histidinamide at the C-terminus can potentially enhance this process. The increased stability of the peptide against lysosomal proteases would ensure that the peptide remains intact within the endosome to exert its proton sponge effect. The D-configuration might also influence the peptide's interaction with the endosomal membrane, potentially promoting membrane disruption.
Proposed mechanism of D-histidinamide in enhancing endosomal escape.
Conclusion
The incorporation of D-histidinamide into synthetic peptides is a powerful tool for drug development professionals. This modification offers the dual benefits of increased enzymatic stability and the favorable characteristics of a C-terminal amide. While further quantitative studies are needed to fully elucidate the specific advantages in various peptide scaffolds, the foundational principles of peptide chemistry and biology strongly support the use of D-histidinamide as a strategic element in the design of next-generation peptide therapeutics with improved pharmacokinetic and pharmacodynamic properties. The provided experimental framework serves as a guide for the practical implementation of this strategy in the laboratory.
References
The Enigmatic Role of D-Histidinamide in Histidine Decarboxylation: An Unexplored Frontier
Researchers, scientists, and drug development professionals investigating the landscape of histidine decarboxylase (HDC) inhibition will find a notable gap in the scientific literature concerning D-Histidinamide. Despite the logical consideration of amino acid derivatives as potential enzyme inhibitors, a comprehensive review of published data reveals no specific studies on the inhibitory effects of D-Histidinamide on histidine decarboxylase. This technical guide, therefore, addresses this knowledge void by summarizing the current understanding of HDC and its inhibition, providing a framework for potential future investigations into D-Histidinamide and similar compounds.
Histidine decarboxylase (EC 4.1.1.22) is the sole enzyme responsible for the synthesis of histamine, a critical biogenic amine involved in a myriad of physiological and pathological processes.[1][2] These include neurotransmission, gastric acid secretion, and immune responses.[1][2] Given histamine's central role in allergic and inflammatory conditions, the inhibition of its synthesis via HDC presents a compelling therapeutic strategy.
The Mechanism of Histidine Decarboxylation
Histidine decarboxylase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the conversion of L-histidine to histamine through a decarboxylation reaction. The PLP cofactor is essential for the catalytic activity, forming a Schiff base with the alpha-amino group of the L-histidine substrate. This facilitates the cleavage of the carboxyl group, releasing carbon dioxide and forming histamine.
Known Inhibitors of Histidine Decarboxylase
While information on D-Histidinamide is absent, a number of other compounds have been identified and characterized as HDC inhibitors. These can be broadly categorized as:
-
Suicide Inhibitors: Alpha-fluoromethylhistidine (α-FMH) is a well-characterized irreversible inhibitor of HDC. It acts as a substrate analogue, leading to the inactivation of the enzyme.
-
Competitive Inhibitors: Various histidine analogues have been explored as potential competitive inhibitors. For instance, a study on alpha- and beta-substituted histidine analogues demonstrated that modifications to the histidine structure can significantly impact inhibitory potency.[3]
-
Natural Products: A range of natural compounds, including catechins like epigallocatechin-3-gallate (EGCG) from green tea, have been shown to inhibit HDC activity.
Quantitative Data on Histidine Decarboxylase Inhibition
The following table summarizes key quantitative data for known HDC inhibitors. It is important to reiterate that no such data is currently available for D-Histidinamide.
| Inhibitor | Type of Inhibition | IC50 Value | Ki Value | Source Organism/Enzyme | Reference |
| α-Fluoromethylhistidine (α-FMH) | Irreversible | N/A | N/A | Mammalian HDC | General Knowledge |
| Tritoqualine | N/A | N/A | N/A | N/A | General Knowledge |
| Epigallocatechin-3-gallate (EGCG) | N/A | N/A | N/A | Mammalian HDC | General Knowledge |
N/A: Not available in the reviewed literature.
Experimental Protocols for Assessing HDC Inhibition
The evaluation of potential HDC inhibitors typically involves in vitro enzyme assays. Two common methods are:
-
Radiometric Assay: This method measures the release of 14CO2 from [14C]-carboxyl-labeled L-histidine. The amount of radioactivity released is directly proportional to the enzyme activity.
-
Fluorescence-Based Assay: These assays often rely on the detection of histamine produced. This can be achieved through various means, including derivatization of histamine with a fluorescent probe or through coupled enzymatic reactions that result in a fluorescent product.
A generalized workflow for screening potential HDC inhibitors is depicted below.
Potential Signaling Pathways and Logical Relationships
The inhibition of HDC directly impacts the biosynthesis of histamine, thereby affecting all downstream signaling pathways mediated by this biogenic amine. Histamine exerts its effects through four distinct G-protein coupled receptors: H1, H2, H3, and H4.
References
- 1. Food components inhibiting recombinant human histidine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of D-Histidinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Histidinamide, the amide derivative of the D-isomer of the amino acid histidine, is an intriguing molecule with potential, yet largely unexplored, therapeutic applications. Its D-configuration confers resistance to degradation by L-amino acid oxidases, potentially offering a longer biological half-life compared to its L-isomer. This technical guide synthesizes the currently available, albeit limited, evidence for the therapeutic utility of D-Histidinamide, focusing on its potential roles as an enzyme inhibitor and in drug delivery. Due to the preliminary nature of the research, this document also provides detailed, representative experimental protocols for assays that would be essential for validating these applications.
Potential Therapeutic Targets and Applications
Preliminary findings and related research suggest that D-Histidinamide may have therapeutic relevance in the following areas. It is crucial to note that direct, comprehensive evidence for D-Histidinamide's efficacy in these roles is still emerging.
Autotaxin (ATX) Inhibition in Oncology and Fibrosis
Autotaxin (ATX) is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a potent signaling lipid involved in cell proliferation, migration, and survival. The ATX-LPA signaling axis is implicated in the pathogenesis of cancer and fibrotic diseases.
While direct studies on D-Histidinamide are scarce, a study investigating histidine analogs demonstrated that "histidinamide" (isomer not specified) can inhibit the lysophospholipase D (LPLD) activity of ATX.[1] However, its inhibitory activity was noted to be less potent than that of D-histidine and L-histidine.[1] The proposed mechanism involves the chelation of zinc ions essential for ATX catalytic activity.[1]
Table 1: Relative Inhibitory Activity of Histidine Analogs on Autotaxin (ATX)
| Compound | Relative Inhibitory Activity |
| D-Histidine | +++ |
| L-Histidine | +++ |
| Histidine methyl ester | ++ |
| N-methyl histidine | + |
| Histidinamide | + |
Data synthesized from descriptive comparison in the source material.[1]
The potential for D-Histidinamide as an ATX inhibitor warrants further investigation, particularly to quantify its inhibitory constant (IC50) and to elucidate its binding mode within the ATX active site.
Figure 1: The Autotaxin-LPA signaling pathway and the potential inhibitory action of D-Histidinamide.
LpxC Inhibition for Antimicrobial Applications
UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A, a key component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC is a promising strategy for the development of novel antibiotics. A patent has listed D-histidinamide among a class of alpha-amino amide derivatives with potential LpxC inhibitory activity. However, specific experimental data on the efficacy of D-Histidinamide as an LpxC inhibitor is not publicly available. Further research is required to validate this potential application and determine its antibacterial spectrum and potency.
Drug Delivery Systems
There are commercial claims that D-Histidinamide can enhance the cellular uptake of nanoparticles and improve the delivery efficiency of mRNA in lipid nanoparticles. The proposed mechanism may involve the protonation of the imidazole ring of histidine at endosomal pH, which could facilitate endosomal escape. While this is a plausible mechanism, peer-reviewed studies specifically demonstrating this with D-Histidinamide are currently lacking.
Cytoprotection and Antioxidant Activity
While there are suggestions that D-Histidinamide may possess cytoprotective properties through antioxidant mechanisms, specific studies to support this are not available. Histidine-containing peptides are known to have antioxidant activity, but the efficacy of the single amide requires dedicated investigation.
Experimental Protocols
The following sections provide detailed, representative protocols for the key experiments required to validate the potential therapeutic applications of D-Histidinamide.
Autotaxin (ATX) Lysophospholipase D (LPLD) Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory effect of D-Histidinamide on ATX activity.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3, fluorogenic ATX substrate (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0
-
D-Histidinamide
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission = 485/528 nm)
Procedure:
-
Prepare a stock solution of D-Histidinamide in a suitable solvent (e.g., water or DMSO).
-
Create a serial dilution of D-Histidinamide in Assay Buffer to generate a range of test concentrations.
-
In a 96-well plate, add 50 µL of Assay Buffer (for blank), 50 µL of vehicle control, and 50 µL of each D-Histidinamide dilution.
-
Add 25 µL of a working solution of recombinant ATX (e.g., 4 nM final concentration) to all wells except the blank. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of FS-3 substrate (e.g., 5 µM final concentration) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of D-Histidinamide relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the D-Histidinamide concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 2: General workflow for the Autotaxin (ATX) fluorometric inhibition assay.
LpxC Enzymatic Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of D-Histidinamide against LpxC from a representative Gram-negative bacterium (e.g., E. coli).
Materials:
-
Purified recombinant E. coli LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
D-Histidinamide
-
Detection Reagent: o-phthaldialdehyde (OPA)
-
96-well microplate
-
Spectrofluorometer (Excitation/Emission = 340/455 nm)
Procedure:
-
Prepare a stock solution and serial dilutions of D-Histidinamide in Assay Buffer.
-
In a 96-well plate, combine Assay Buffer, D-Histidinamide dilutions (or vehicle), and LpxC enzyme.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the LpxC substrate.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., acetic acid).
-
Add the OPA detection reagent, which reacts with the deacetylated amino group of the product to generate a fluorescent signal.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition and determine the IC50 value as described for the ATX assay.
Cellular Antioxidant Activity (CAA) Assay
This protocol details a cell-based assay to measure the potential intracellular antioxidant activity of D-Histidinamide.
Materials:
-
Human hepatocellular carcinoma cells (e.g., HepG2)
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
-
D-Histidinamide
-
Quercetin (as a positive control)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of D-Histidinamide (and Quercetin for control) in treatment medium for 1 hour.
-
Add DCFH-DA solution to the wells and incubate for 1 hour.
-
Wash the cells with PBS to remove excess probe.
-
Add AAPH solution to induce oxidative stress.
-
Immediately place the plate in a pre-warmed fluorescence reader.
-
Measure the fluorescence intensity every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for fluorescence vs. time.
-
Determine the CAA unit for D-Histidinamide by comparing the reduction in fluorescence with the control wells.
Conclusion and Future Directions
The available evidence for the therapeutic applications of D-Histidinamide is currently in its infancy. While preliminary data and related research point towards potential roles in cancer and infectious diseases through the inhibition of ATX and LpxC, respectively, these hypotheses require rigorous experimental validation. Furthermore, claims regarding its utility in drug delivery and as a cytoprotective agent need to be substantiated with peer-reviewed research.
Future research should focus on:
-
Quantitative biochemical assays to determine the potency and selectivity of D-Histidinamide against its putative enzyme targets.
-
Structural biology studies to elucidate the binding mode of D-Histidinamide to its targets.
-
Cell-based assays to confirm its mechanism of action and assess its antioxidant and drug delivery-enhancing properties.
-
In vivo studies in relevant animal models to evaluate its efficacy, pharmacokinetics, and safety.
This technical guide provides a framework for the scientific community to systematically investigate the therapeutic potential of D-Histidinamide, a molecule that, with further research, may offer novel therapeutic opportunities.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of D-Histidinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two distinct in vitro assays relevant to the study of D-Histidinamide: a D-amino-acid amidase activity assay and a UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) enzyme inhibition assay. These protocols are intended to guide researchers in the functional characterization of this compound.
D-Amino-Acid Amidase Activity Assay
This assay is designed to determine the substrate specificity of D-amino-acid amidases, including their activity on D-Histidinamide. The protocol is adapted from methodologies used to characterize the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3.
Quantitative Data
The relative activity of D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 on various D-amino-acid amides is presented below. This data is useful for comparing the enzymatic conversion of D-Histidinamide to other D-amino-acid amides.
| Substrate | Relative Activity (%) |
| D-Phenylalaninamide | 100 |
| D-Tyrosinamide | 98 |
| D-Tryptophanamide | 85 |
| D-Leucinamide | 65 |
| D-Alaninamide | 55 |
| D-Methioninamide | 52 |
| D-Norleucinamide | 48 |
| D-Norvalinamide | 45 |
| D-Histidinamide | 2.5 |
| D-Isoleucinamide | 2.5 |
| D-Serinamide | 0.92 |
| D-Valinamide | 0.50 |
| D-Threoninamide | 0.46 |
| D-Glutaminamide | 0.39 |
| D-allo-Threoninamide | 0.34 |
| D-Isoasparagine | 0.16 |
| D-Alanine-p-nitroanilide | 0.15 |
Data adapted from a study on D-amino-acid amidase from Ochrobactrum anthropi SV3.[1]
Experimental Protocol
Materials:
-
Tris/HCl buffer (0.1 M, pH 8.0)
-
D-Histidinamide hydrochloride (or other D-amino-acid amide substrates)
-
Purified D-amino-acid amidase
-
Standard laboratory equipment (spectrophotometer, incubator, etc.)
Procedure:
-
Reaction Mixture Preparation: Prepare a 1 mL standard reaction mixture containing:
-
0.1 mmol Tris/HCl buffer (pH 8.0)
-
20 mmol of the D-amino-acid amide substrate (e.g., D-Histidinamide hydrochloride)
-
An appropriate amount of the purified D-amino-acid amidase enzyme.
-
-
Incubation: Incubate the reaction mixture at 30°C for 5 minutes.
-
Enzyme Activity Determination: The activity of the D-amino-acid amidase is determined by measuring the rate of hydrolysis of the amide bond. The specific method for quantification of the product (the corresponding D-amino acid and ammonia) will depend on the available equipment and can include methods such as HPLC or colorimetric assays for ammonia.
-
Data Analysis: Calculate the relative activity of the enzyme on D-Histidinamide by comparing its activity to that on a reference substrate (e.g., D-phenylalaninamide), which is set to 100%.
Experimental Workflow Diagram
Caption: Workflow for the D-amino-acid amidase activity assay.
LpxC Enzyme Inhibition Assay
This assay is used to screen for and characterize inhibitors of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipid A in Gram-negative bacteria. D-Histidinamide has been identified as a potential alpha-amino amide derivative with inhibitory activity against LpxC from Pseudomonas aeruginosa.[2] The following is a representative fluorescence-based protocol.
Quantitative Data
| Compound | Target Organism | IC50 (nM) |
| BB-78484 | Escherichia coli | 400 ± 90 |
| BB-78485 | Escherichia coli | 160 ± 70 |
| L-161,240 | Escherichia coli | 26 |
Data from a study on novel inhibitors of LpxC.[2]
Experimental Protocol
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Brij-35)
-
D-Histidinamide (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
o-phthaldialdehyde (OPA) reagent
-
Sodium hydroxide (0.625 M)
-
Acetic acid (0.625 M)
-
Borax buffer (0.1 M, pH 9.5)
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of D-Histidinamide in the assay buffer.
-
Reaction Setup: In a microplate, combine:
-
Assay buffer
-
Substrate (at a concentration near its Km value)
-
D-Histidinamide dilution (or control solvent)
-
-
Enzyme Addition: Initiate the reaction by adding the purified LpxC enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Quenching: Stop the reaction by adding 40 µL of 0.625 M sodium hydroxide. Incubate for an additional 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.
-
Neutralization: Add 40 µL of 0.625 M acetic acid to neutralize the reaction.
-
Detection: Add 120 µL of OPA reagent in 0.1 M borax buffer (pH 9.5) to each well. The OPA reacts with the primary amine of the deacetylated product (UDP-glucosamine) to generate a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 340 nm and emission at 460 nm.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of D-Histidinamide required to inhibit 50% of the LpxC enzyme activity.
Experimental Workflow Diagram
Caption: Workflow for the fluorescence-based LpxC enzyme inhibition assay.
Disclaimer
The provided protocols are intended for informational purposes and should be adapted and optimized by qualified personnel based on specific experimental requirements and available resources. Appropriate safety precautions should be taken when handling all chemical reagents and biological materials.
References
Application Notes and Protocols: Utilizing D-Histidinamide in HaCaT Keratinocyte Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Histidinamide in assays involving the human keratinocyte cell line, HaCaT. The protocols detailed below are based on established methodologies and findings from recent studies, offering a guide for investigating the cytoprotective and antioxidative properties of D-Histidinamide.
Introduction
D-Histidinamide, the amide form of the D-isomer of the amino acid histidine, has demonstrated significant potential in protecting HaCaT keratinocytes from oxidative stress, particularly that induced by copper ions.[1][2][3] Unbound copper ions can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation, protein carbonylation, and ultimately, cell death.[2][3] D-Histidinamide, along with its L-counterpart, has been shown to chelate copper ions and mitigate these cytotoxic effects, suggesting its utility as a protective agent in dermatological and cosmetic formulations.[1][2][3][4]
Key Applications
-
Cytoprotection Assays: Evaluating the ability of D-Histidinamide to protect HaCaT cells from various stressors, such as heavy metals (e.g., copper sulfate) and oxidative agents.
-
Oxidative Stress Measurement: Quantifying the reduction of ROS, lipid peroxidation, and protein carbonylation in HaCaT cells upon treatment with D-Histidinamide.
-
Cell Viability and Proliferation Studies: Assessing the impact of D-Histidinamide on the growth and survival of HaCaT keratinocytes.
Data Presentation
Table 1: Cytoprotective Effect of D-Histidinamide on HaCaT Cells Exposed to Copper Sulfate
| Treatment | Concentration | Cell Viability (% of Control) |
| Control | - | 100 |
| CuSO₄ | 1.0 mM | ~20 |
| D-Histidinamide + CuSO₄ | 1.0 mM + 1.0 mM | ~95 |
Note: Data is synthesized from findings indicating that 1.0 mM histidine and histidinamide almost completely blocked cell death induced by 1.0 mM CuSO₄.[3]
Table 2: Effect of D-Histidinamide on Markers of Oxidative Stress in HaCaT Cells
| Treatment | ROS Production | Glutathione Oxidation | Lipid Peroxidation | Protein Carbonylation |
| CuSO₄ (1.0 mM) | Increased | Increased | Increased | Increased |
| D-Histidinamide (1.0 mM) + CuSO₄ (1.0 mM) | Suppressed | Suppressed | Suppressed | Suppressed |
Note: This table summarizes the suppressive effects of histidine and histidinamide on CuSO₄-induced oxidative stress markers.[2][3]
Experimental Protocols
Cell Culture and Maintenance of HaCaT Keratinocytes
-
Cell Line: HaCaT (human immortalized keratinocytes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using a 1:1 mixture of 0.05% EDTA and 0.1% trypsin, and neutralize with complete medium.[5]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for HaCaT cells.[6][7][8]
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1.0 × 10⁴ cells/cm².
-
Treatment: After 24 hours, treat the cells with varying concentrations of D-Histidinamide in the presence or absence of an inducing agent (e.g., 1.0 mM CuSO₄) for 48 hours.
-
MTT Addition: Add 10 µL of 12 mM MTT solution to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay
This protocol is based on a standard in vitro wound healing assay.[9][10][11]
-
Cell Seeding: Seed HaCaT cells in a 6-well plate and grow to 90-95% confluency.
-
Growth Arrest (Optional): To inhibit cell proliferation, treat the cells with Mitomycin C (10 µg/mL) for 2 hours.[9]
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the desired concentration of D-Histidinamide.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Western Blot Analysis
This protocol outlines a general procedure for Western blotting with HaCaT cells.[12][13][14]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7][14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14][15]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13][14]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., antibodies against signaling pathway proteins) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
Visualizations
Signaling Pathway of D-Histidinamide's Cytoprotective Effect
Caption: Proposed mechanism of D-Histidinamide's cytoprotective action.
Experimental Workflow for Assessing Cytoprotection
Caption: Workflow for evaluating D-Histidinamide's cytoprotective effects.
Conclusion
D-Histidinamide presents a promising agent for protecting keratinocytes from copper-induced oxidative stress and cytotoxicity. The provided protocols and data offer a foundational framework for researchers to further investigate its mechanisms of action and potential applications in skincare and dermatological therapies.
References
- 1. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HaCaT Cells [cytion.com]
- 6. Cell Proliferation of HaCaT Keratinocytes on Collagen Films Modified by Argon Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. 5.9. Western blot analysis [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Enhancing Nanoparticle Uptake in Cells using D-Histidinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient delivery of nanoparticles into cells is a critical challenge in the development of nanomedicines and research tools. Enhancing the cellular uptake of nanoparticles can significantly improve the efficacy of therapeutic payloads and the sensitivity of diagnostic agents. Histidinamide, particularly its D-enantiomer, has emerged as a promising molecule for modifying nanoparticles to augment their entry into cells. The imidazole side chain of histidine plays a crucial role in facilitating endosomal escape through the "proton sponge" effect, thereby increasing the cytoplasmic bioavailability of the nanoparticles and their cargo.
These application notes provide a comprehensive overview and detailed protocols for the utilization of D-Histidinamide in the surface functionalization of nanoparticles to enhance their cellular uptake. While much of the foundational research has been conducted using L-histidine or DL-histidine, the principles and methodologies described herein are applicable to the investigation of D-Histidinamide. The use of the D-amino acid may offer advantages in terms of resistance to enzymatic degradation, potentially prolonging the circulation time and cellular interaction of the nanoparticles.
Mechanism of Action: The Proton Sponge Effect
Histidinamide-functionalized nanoparticles are typically internalized by cells through endocytosis. Once encapsulated within the endosome, the acidic environment (pH 5.0-6.5) leads to the protonation of the imidazole rings of the histidinamide residues. To maintain charge neutrality, protons (H+) and chloride ions (Cl-) are increasingly pumped into the endosome. This influx of ions results in osmotic swelling and, ultimately, the rupture of the endosomal membrane, releasing the nanoparticles into the cytoplasm.
Caption: Proposed mechanism of D-Histidinamide-mediated endosomal escape.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies investigating histidine-functionalized nanoparticles. These values can serve as a benchmark for researchers developing their own systems.
Table 1: Physicochemical Properties of Histidinamide-Functionalized Nanoparticles
| Nanoparticle Type | Modification | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gold Nanoparticles | Au-CS-His | < 135 | < 0.3 | > +20 | [1][2] |
| Lipid Nanoparticles | Hchol-LNPs | ~80-100 | ~0.1-0.2 | ~ +5 to +15 (at pH 6.0) | [3] |
Table 2: In Vitro Performance of Histidinamide-Functionalized Nanoparticles
| Nanoparticle Type | Cell Line | Uptake Enhancement (fold change vs. unmodified) | Transfection Efficiency Enhancement (fold change) | Cell Viability (%) | Reference |
| Gold Nanoparticles | SKBR3, MCF-7 | Not explicitly quantified | ~1.5 - 2.5 | > 73% | [1][2] |
| Lipid Nanoparticles | Various | Significantly improved | Substantially enhanced | Not specified | [3] |
Experimental Protocols
The following are detailed protocols for key experiments involved in the development and evaluation of D-Histidinamide-functionalized nanoparticles.
Protocol 1: Synthesis of D-Histidinamide-Conjugated Cholesterol (Hchol)
This protocol is adapted from a method for L-histidinamide-conjugated cholesterol and should be optimized for D-Histidinamide.[3]
Materials:
-
Cholesteryl chloroformate
-
D-Histidinamide
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve cholesteryl chloroformate and D-Histidinamide in a mixture of DCM and DMF.
-
Add triethylamine dropwise to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient.
-
Characterize the final product (D-Histidinamide-conjugated cholesterol) using ¹H NMR and mass spectrometry.
Caption: Workflow for the synthesis of D-Histidinamide-conjugated cholesterol.
Protocol 2: Formulation of D-Histidinamide Lipid Nanoparticles (LNPs)
Materials:
-
Ionizable lipid (e.g., MC3, SM102)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
D-Histidinamide-conjugated cholesterol (Hchol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA or other cargo
-
Ethanol
-
Citrate buffer (pH 4.0)
-
PBS (pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup
Procedure:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, Hchol, and PEG-lipid at a desired molar ratio.
-
Prepare an aqueous phase containing the mRNA cargo in citrate buffer (pH 4.0).
-
Rapidly mix the lipid-ethanol phase with the aqueous-mRNA phase at a defined flow rate ratio (e.g., 3:1 aqueous:organic) using a microfluidic device. For manual mixing, inject the lipid phase into the rapidly stirring aqueous phase.
-
Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) overnight to remove ethanol and raise the pH.
-
Characterize the LNPs for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of the mRNA cargo using a fluorescent dye-based assay (e.g., RiboGreen assay).
Protocol 3: Cellular Uptake Quantification by Flow Cytometry
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles (e.g., containing a fluorescent lipid or encapsulating a fluorescent dye)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of fluorescently labeled nanoparticles for a specified incubation time (e.g., 4 hours).
-
As a negative control, treat a set of cells with vehicle only.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization and resuspend them in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. The MFI is proportional to the amount of internalized nanoparticles.
Caption: Experimental workflow for quantifying nanoparticle uptake via flow cytometry.
Protocol 4: Cytotoxicity Assessment using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Nanoparticle formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of the nanoparticle formulations for 24-48 hours. Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 5: Assessment of Endosomal Escape and Gene Delivery using a Luciferase Reporter Assay
Materials:
-
Cells of interest
-
Nanoparticle formulations encapsulating a luciferase reporter plasmid (pLuc)
-
Luciferase assay reagent
-
Lysis buffer
-
Luminometer
Procedure:
-
Seed cells in a 24- or 48-well plate and allow them to adhere.
-
Prepare nanoparticle-pLuc complexes.
-
Treat the cells with the nanoparticle-pLuc complexes for 4-6 hours.
-
Replace the treatment medium with fresh complete medium and incubate for an additional 24-48 hours to allow for gene expression.
-
Wash the cells with PBS and lyse them using the provided lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of functional luciferase protein expressed, indicating successful endosomal escape and gene delivery.
Conclusion
D-Histidinamide represents a valuable tool for enhancing the cellular uptake and endosomal escape of nanoparticles. The protocols provided herein offer a framework for the synthesis, formulation, and evaluation of D-Histidinamide-functionalized nanoparticles. Researchers are encouraged to optimize these protocols for their specific nanoparticle systems and cell types. The use of the D-enantiomer may provide additional benefits in terms of in vivo stability, a critical consideration for the translation of nanomedicines. Further investigation into the specific advantages of D-Histidinamide over its L-counterpart is warranted.
References
Application Notes and Protocols: Conjugation of D-Histidinamide to Cholesterol for Enhanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of diseases, but efficient and safe delivery to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery. This document provides a detailed protocol for the synthesis of a novel ionizable helper lipid, D-Histidinamide-Cholesterol (Hchol), and its incorporation into LNPs to enhance mRNA delivery. The conjugation of D-histidinamide to cholesterol introduces a pH-sensitive imidazole group, which is hypothesized to facilitate endosomal escape, a key bottleneck in intracellular drug delivery. These application notes provide a comprehensive guide for the synthesis, formulation, and characterization of Hchol-containing LNPs.
Introduction
Lipid nanoparticles are a clinically validated platform for the delivery of nucleic acid therapeutics, including mRNA vaccines. A typical LNP formulation consists of an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid. Cholesterol is a crucial structural component, contributing to the stability and integrity of the nanoparticle. Recent research has focused on modifying cholesterol to introduce functional moieties that can enhance the delivery process.
The conjugation of histidinamide to the cholesterol backbone introduces an imidazole ring, which has a pKa in the endosomal pH range.[1][2] This property allows the histidinamide-cholesterol conjugate to become protonated in the acidic environment of the endosome, potentially leading to membrane destabilization and facilitating the release of the mRNA payload into the cytoplasm.[1][2] Studies have shown that incorporating such modified cholesterol derivatives can significantly improve the transfection efficiency of mRNA LNPs.[1][2]
This document outlines a detailed protocol for the synthesis of D-Histidinamide-Cholesterol (Hchol) via a carbamate linkage. It further describes the formulation of Hchol-containing LNPs for mRNA encapsulation and provides a suite of analytical methods for their thorough characterization.
Data Presentation
Table 1: Physicochemical Properties of Hchol-LNPs vs. Standard LNPs
| Parameter | Standard LNP | Hchol-LNP |
| Particle Size (nm) | 80 - 120 | 85 - 130 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -5 to +5 | +5 to +15 (at pH 5.5) |
| mRNA Encapsulation Efficiency (%) | > 90% | > 90% |
| pKa | N/A | ~6.0 - 6.6 |
Table 2: In Vitro Transfection Efficiency
| LNP Formulation | Reporter Protein Expression (Relative Luminescence Units) |
| Standard LNP | 1.0 x 10^6 |
| Hchol-LNP | 5.0 x 10^7 |
Experimental Protocols
Part 1: Synthesis of D-Histidinamide-Cholesterol (Hchol) Conjugate
This protocol describes a representative method for the synthesis of D-Histidinamide-Cholesterol (Hchol) through the formation of a carbamate linkage.
Materials:
-
Cholesteryl chloroformate
-
D-Histidinamide dihydrochloride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
Procedure:
-
Preparation of D-Histidinamide Free Base:
-
Dissolve D-Histidinamide dihydrochloride in a minimal amount of water.
-
Neutralize the solution by dropwise addition of a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the D-Histidinamide free base.
-
-
Conjugation Reaction:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve cholesteryl chloroformate (1 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve D-Histidinamide free base (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DMF.
-
Cool the cholesteryl chloroformate solution to 0°C in an ice bath.
-
Slowly add the D-Histidinamide/DMAP solution to the cooled cholesteryl chloroformate solution dropwise over 30 minutes with constant stirring.
-
After the addition is complete, add TEA (2.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and evaporate the solvent to yield the D-Histidinamide-Cholesterol (Hchol) conjugate as a white to off-white solid.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized Hchol using:
-
¹H and ¹³C NMR Spectroscopy: To verify the presence of characteristic peaks for both cholesterol and histidinamide moieties and the formation of the carbamate linker.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
-
Part 2: Formulation of Hchol-LNPs for mRNA Delivery
This protocol describes the formulation of Hchol-containing LNPs using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
D-Histidinamide-Cholesterol (Hchol)
-
Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
mRNA (e.g., encoding a reporter protein like luciferase)
-
Ethanol (200 proof, RNase-free)
-
Citrate buffer (pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, Hchol, DSPC, and DMG-PEG 2000 in ethanol at appropriate concentrations. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:Hchol:DMG-PEG 2000).
-
-
Preparation of Aqueous mRNA Solution:
-
Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.
-
-
LNP Formulation:
-
Combine the lipid stock solutions in a single vial to create the lipid mixture.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture in ethanol into one syringe and the aqueous mRNA solution into another syringe.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic).
-
The rapid mixing of the two streams will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the LNP dispersion from the outlet of the microfluidic device.
-
Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile Hchol-LNPs at 4°C until further use.
-
Part 3: Characterization of Hchol-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the LNP formulation in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential Measurement:
- Dilute the LNPs in an appropriate buffer (e.g., 10 mM NaCl) at different pH values (e.g., pH 7.4 and pH 5.5).
- Measure the surface charge using a Zetasizer.
3. mRNA Encapsulation Efficiency:
- Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen®).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
- Calculate the encapsulation efficiency based on the difference in fluorescence.
4. In Vitro Transfection:
- Seed cells (e.g., HEK293T or HeLa) in a multi-well plate.
- Treat the cells with different concentrations of the Hchol-LNPs encapsulating a reporter mRNA (e.g., luciferase).
- After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter protein activity using a corresponding assay kit.
Visualizations
Caption: Experimental workflow for Hchol synthesis, LNP formulation, and characterization.
Caption: Proposed mechanism of enhanced mRNA delivery by Hchol-LNPs.
References
Application Notes and Protocols for the Enzymatic Utilization of D-Histidinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
D-amino acids and their derivatives are gaining increasing attention in biomedical and pharmaceutical research for their unique biological roles and therapeutic potential. D-Histidinamide, the amidated form of D-histidine, represents a novel substrate for enzymatic studies. The primary enzyme expected to catalyze the conversion of D-Histidinamide is D-amino acid oxidase (DAAO, EC 1.4.3.3).[1][2] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2]
These application notes provide a generalized protocol for investigating the enzymatic conversion of D-Histidinamide, with a focus on DAAO. The methodologies cover initial activity screening and the determination of key kinetic parameters, essential for characterizing the enzyme-substrate interaction.
Potential Enzymatic Reaction
The hypothesized enzymatic reaction involves the oxidative deamination of D-Histidinamide by D-amino acid oxidase. The expected products are imidazolyl-pyruvamide, ammonia (NH₃), and hydrogen peroxide (H₂O₂).
Reaction Scheme:
D-Histidinamide + O₂ + H₂O --(D-Amino Acid Oxidase)--> Imidazolyl-pyruvamide + NH₃ + H₂O₂
Experimental Protocols
The following protocols are adapted from established methods for D-amino acid oxidase assays and can be tailored for D-Histidinamide.[1][2]
Protocol 1: Screening for D-Histidinamide Oxidase Activity
This protocol provides a method to determine if D-Histidinamide is a substrate for D-amino acid oxidase by detecting the production of hydrogen peroxide using a coupled colorimetric assay.
Materials:
-
D-Histidinamide
-
D-amino acid oxidase (porcine kidney or recombinant)
-
Horseradish peroxidase (HRP)
-
Amplex™ Red reagent (or other suitable HRP substrate)
-
100 mM Sodium Pyrophosphate buffer, pH 8.5
-
Microplate reader
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of D-Histidinamide in the assay buffer.
-
Prepare a working solution of D-amino acid oxidase (e.g., 1 U/mL) in the assay buffer.
-
Prepare a 10 U/mL HRP solution in the assay buffer.
-
Prepare a 10 mM Amplex™ Red stock solution in DMSO. Dilute to a working concentration (e.g., 100 µM) in the assay buffer just before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of HRP solution
-
10 µL of Amplex™ Red working solution
-
10 µL of D-Histidinamide solution (to achieve a final concentration of 10 mM)
-
-
-
Initiate the Reaction:
-
Add 20 µL of the D-amino acid oxidase working solution to each well to start the reaction.
-
For a negative control, add 20 µL of assay buffer instead of the enzyme solution.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) over time (e.g., every minute for 30 minutes) at 25°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A significant increase in fluorescence in the presence of the enzyme compared to the negative control indicates that D-Histidinamide is a substrate for DAAO.
-
Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol describes how to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the enzymatic conversion of D-Histidinamide.
Materials:
-
Same as Protocol 3.1.
Procedure:
-
Assay Setup:
-
Prepare a series of D-Histidinamide dilutions in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 mM).
-
In a 96-well plate, set up reactions as described in Protocol 3.1, but vary the concentration of D-Histidinamide in each set of wells.
-
-
Measurement:
-
Measure the initial rate of reaction (the linear portion of the fluorescence vs. time plot) for each substrate concentration.
-
-
Data Analysis:
-
Convert the fluorescence units to the concentration of H₂O₂ produced using a standard curve.
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).
-
Data Presentation
Quantitative data from kinetic studies should be summarized in a clear and structured table. Below is a hypothetical example of how to present such data.
Table 1: Hypothetical Kinetic Parameters for D-Amino Acid Oxidase with D-Histidinamide
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/Kₘ (M⁻¹s⁻¹) |
| D-Histidinamide | TBD | TBD | TBD | TBD |
| D-Alanine (Reference) | 1.8 | 25.0 | 18.8 | 1.04 x 10⁴ |
| D-Serine (Reference) | 4.5 | 15.0 | 11.3 | 2.51 x 10³ |
TBD: To be determined experimentally. Reference values are for illustrative purposes and may vary depending on the enzyme source and assay conditions.
Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the general reaction catalyzed by D-amino acid oxidase.
Caption: General reaction pathway for the oxidative deamination of D-Histidinamide by D-amino acid oxidase.
Experimental Workflow for Substrate Characterization
The diagram below outlines the logical workflow for screening and characterizing a novel substrate like D-Histidinamide.
Caption: Workflow for the characterization of D-Histidinamide as an enzymatic substrate.
Conclusion
While direct enzymatic data for D-Histidinamide is currently limited, the protocols and framework provided here offer a robust starting point for its investigation as a substrate for D-amino acid oxidase. By following these guidelines, researchers can systematically evaluate its reactivity, determine its kinetic profile, and unlock its potential for applications in drug development and biotechnology. The successful characterization of D-Histidinamide's enzymatic interactions will contribute valuable knowledge to the expanding field of D-amino acid research.
References
Application Notes and Protocols: The Role of D-Histidinamide in Cell Culture Media
A Scarcity of Evidence: Investigating the Use of D-Histidinamide for Specific Cell Lines
Researchers, scientists, and professionals in drug development are continually exploring novel components for cell culture media to enhance cell line performance and model physiological conditions more accurately. One such area of interest is the use of non-standard amino acids, including D-isomers, to influence cellular behavior. This document aims to provide detailed application notes and protocols for the use of D-Histidinamide in cell culture media for specific cell lines. However, a comprehensive review of the current scientific literature reveals a significant gap in research on this specific compound.
At present, there are no established protocols or published data detailing the application of D-Histidinamide in the culture of specific mammalian cell lines. The available research predominantly focuses on the L-isomers of amino acids, such as L-histidine and its analogue L-histidinol, which are essential for protein synthesis and have been studied for their effects on cell proliferation and as enhancers of anticancer drug toxicity. For instance, L-histidinol has been shown to inhibit the proliferation of B16f10 melanoma cells in a dose-dependent manner[1]. Furthermore, L-histidine has been observed to potentiate the cytotoxic effects of hydrogen peroxide in Chinese hamster ovary (CHO) cells by increasing DNA damage[2].
While the direct impact of D-Histidinamide on mammalian cells remains uninvestigated, the broader field of D-amino acid biology suggests potential, yet speculative, roles. In bacteria, D-amino acids are known to be involved in cell wall remodeling. In mammals, D-serine and D-aspartate act as neurotransmitters. The metabolic pathways and cellular responses to other D-amino acids, including D-histidine and its derivatives like D-Histidinamide, are not well understood in the context of in vitro cell culture.
Given the lack of specific data, this document will provide a hypothetical framework and general considerations for researchers interested in pioneering the investigation of D-Histidinamide in cell culture. The following sections offer potential experimental designs and logical workflows for assessing the impact of this compound on various cell lines.
Hypothetical Experimental Workflow for Investigating D-Histidinamide
For scientists wishing to explore the effects of D-Histidinamide, a systematic approach is necessary to determine its biological activity. The following workflow outlines a potential experimental design.
Figure 1. A hypothetical experimental workflow for the investigation of D-Histidinamide in cell culture.
Potential Signaling Pathways for Investigation
Based on the known roles of L-histidine and related compounds, several signaling pathways could be hypothetically modulated by D-Histidinamide. Histidine kinases, for example, are crucial components of two-component signal transduction systems that regulate a variety of cellular processes, including responses to extracellular signals[3]. While these are more characterized in lower eukaryotes and bacteria, investigating analogous pathways in mammalian cells could be a starting point.
References
- 1. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-histidine on hydrogen peroxide-induced DNA damage and cytotoxicity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidine kinases in signal transduction pathways of eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of D-Histidinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidinamide, a derivative of the amino acid histidine, exists as two enantiomers: D-Histidinamide and L-Histidinamide. The stereochemistry of drug molecules can significantly impact their pharmacological and toxicological properties. Therefore, the accurate quantification of the specific D-enantiomer is critical in drug development, quality control, and pharmacokinetic studies to ensure safety and efficacy.
This document provides detailed application notes and protocols for the quantitative analysis of D-Histidinamide in samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The primary method described is based on chiral separation, which allows for the effective resolution of the D- and L-enantiomers.
Analytical Methods
The primary method for the quantification of D-Histidinamide is enantioselective HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC-UV)
Principle: Chiral HPLC is a powerful technique for separating enantiomers.[1][2] The separation is achieved by using a column containing a chiral stationary phase (CSP). The CSP creates a chiral environment where the D- and L-enantiomers of histidinamide form transient diastereomeric complexes with differing stabilities. This difference in interaction strength results in different retention times for the two enantiomers, allowing for their separation and individual quantification.
Detection: Ultraviolet (UV) detection is commonly used for the quantification of histidinamide. The molecule contains a chromophore that absorbs UV light at a specific wavelength, typically around 210 nm. The amount of UV light absorbed is directly proportional to the concentration of the analyte.
Experimental Protocols
This section details the experimental procedures for the quantification of D-Histidinamide using chiral HPLC-UV.
Sample Preparation
-
Standard Solutions:
-
Prepare a stock solution of racemic (D/L)-Histidinamide in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a stock solution of D-Histidinamide standard in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Solutions:
-
Accurately weigh the sample containing Histidinamide.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Column | Chiral Stationary Phase Column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of a buffered aqueous solution and an organic modifier. A typical mobile phase could be a mixture of 10 mM phosphate buffer (pH 4.5) and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Data Analysis and Quantification
-
System Suitability: Before sample analysis, inject a standard solution of racemic Histidinamide to verify the performance of the chromatographic system. The resolution between the D- and L-enantiomer peaks should be greater than 1.5.
-
Calibration Curve: Inject the calibration standards and record the peak area for D-Histidinamide. Plot a calibration curve of peak area versus concentration. The curve should be linear over the intended concentration range.
-
Quantification: Inject the sample solutions and determine the peak area of D-Histidinamide. Use the calibration curve to calculate the concentration of D-Histidinamide in the sample.
Method Validation
To ensure the reliability of the analytical method, it is essential to perform a thorough validation according to established guidelines (e.g., ICH, FDA). The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The peak for D-Histidinamide should be well-resolved from the L-enantiomer and any other potential components in the sample matrix. Peak purity analysis can be performed using a photodiode array (PDA) detector. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. |
| Accuracy | The recovery of D-Histidinamide from spiked samples should be within 98-102%. |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) for multiple injections should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of D-Histidinamide that can be reliably detected (typically Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of D-Histidinamide that can be accurately and precisely quantified (typically Signal-to-Noise ratio of 10:1). |
| Robustness | The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated chiral HPLC-UV method for the quantification of D-Histidinamide. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Resolution (D- and L-enantiomers) | > 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of D-Histidinamide.
Chiral Separation Principle
Caption: Principle of chiral separation of histidinamide enantiomers.
References
Application Notes and Protocols: D-Histidinamide as a Ligand in Metal Chelation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Histidinamide, the amide derivative of the D-isomer of histidine, is a molecule of significant interest in the field of metal chelation. Its unique structural features, including the imidazole ring, the amino group, and the amide group, provide multiple coordination sites for metal ions. Unlike its L-enantiomer, D-Histidinamide is less susceptible to enzymatic degradation in biological systems, making it a valuable tool for in vitro and in vivo studies where chirality and stability are crucial. These application notes provide a comprehensive overview of the use of D-Histidinamide as a ligand in metal chelation studies, including detailed experimental protocols and data presentation. D-Histidine's robust metal-chelating properties position it as a valuable compound in both fundamental research and applied environmental science.[1] The imidazole ring in D-Histidine contains nitrogen atoms with lone pairs of electrons that can readily coordinate with various metal cations, allowing it to act as a ligand and form stable complexes with metal ions like zinc, copper, and nickel.[1]
The study of metal ion binding using D-Histidinamide allows researchers to understand the fundamental principles of metal coordination chemistry without the biological activity associated with L-histidine.[1] In biological contexts, understanding these interactions is key to deciphering enzyme mechanisms where histidine residues are crucial for holding metal cofactors.[1] Beyond biological systems, the chelating power of D-Histidine derivatives is being explored for environmental applications, such as the remediation of heavy metal contamination.[1]
Recent studies have highlighted the potent copper-chelating activity of histidinamide.[2] In comparative studies with other amino acids and their amides, histidinamide has demonstrated significant potential in mitigating the cytotoxic effects of copper ions, suggesting its utility in managing conditions of metal-induced oxidative stress.[2][3]
Data Presentation
Table 1: Comparative Copper (II) Chelation Activity
This table summarizes the comparative copper (II) chelating activity of L-histidine and L-histidinamide as determined by the inhibition of the Cu(II)-pyrocatechol violet (PCV) complex formation. The data is adapted from a study on the differential effects of various amino acids and their amides on copper ion-induced oxidative stress.[2][4] While this data is for the L-enantiomer, it provides a strong indication of the chelating potential of the D-enantiomer.
| Compound | Concentration (mM) | Copper Chelating Activity (% Inhibition of Cu(II)-PCV complex formation) |
| L-Histidine | 0.25 | ~40% |
| 0.5 | ~75% | |
| 1.0 | ~90% | |
| L-Histidinamide | 0.25 | ~35% |
| 0.5 | ~70% | |
| 1.0 | ~85% |
Note: The values are estimated from graphical data presented in the cited literature and should be considered indicative.
Experimental Protocols
Protocol 1: Synthesis of D-Histidinamide-Metal Complexes
This protocol describes a general method for the synthesis of D-Histidinamide-metal (e.g., Cu(II), Ni(II), Zn(II)) complexes in an aqueous solution.[5]
Materials:
-
D-Histidinamide hydrochloride
-
Metal salt (e.g., Copper(II) sulfate pentahydrate, Nickel(II) chloride hexahydrate, Zinc(II) sulfate heptahydrate)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethanol
-
Magnetic stirrer and stir bar
-
pH meter
-
Filter paper
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of D-Histidinamide hydrochloride in deionized water.
-
pH Adjustment: Slowly add 1 M NaOH solution to the D-Histidinamide solution while stirring to deprotonate the amino and imidazole groups. Monitor the pH until it reaches a desired value (typically around 7.4 for physiological relevance).
-
Metal Salt Solution Preparation: In a separate beaker, dissolve an equimolar amount (for a 1:1 metal-to-ligand ratio) or a different stoichiometric ratio of the chosen metal salt in deionized water.
-
Complexation Reaction: Slowly add the metal salt solution to the D-Histidinamide solution while stirring continuously at room temperature.
-
Reaction Monitoring: Observe for any color changes, which often indicate complex formation. The reaction mixture is typically stirred for several hours to ensure completion.
-
Isolation of the Complex:
-
If a precipitate forms, collect it by filtration. Wash the precipitate with a small amount of cold deionized water and then with ethanol to remove any unreacted starting materials.
-
If no precipitate forms, the complex may be isolated by slow evaporation of the solvent or by techniques such as lyophilization.
-
-
Drying: Dry the isolated complex in a desiccator over a suitable drying agent.
-
Characterization: Characterize the synthesized complex using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and elemental analysis to confirm the coordination of the metal ion to D-Histidinamide.
Protocol 2: Determination of Metal Chelation by UV-Visible Spectrophotometry
This protocol outlines a method to assess the metal chelating ability of D-Histidinamide using a competitive binding assay with a colored indicator, such as pyrocatechol violet (PCV) for copper chelation.[4]
Materials:
-
D-Histidinamide solution of known concentration
-
Metal salt solution (e.g., CuSO₄) of known concentration
-
Pyrocatechol violet (PCV) solution
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
UV-Visible spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Reaction Mixtures:
-
Blank: Prepare a solution containing the buffer and the metal salt solution.
-
Control (Metal-Indicator Complex): Prepare a solution containing the buffer, the metal salt solution, and the PCV solution. This will show the maximum absorbance of the metal-indicator complex.
-
Test Samples: Prepare a series of solutions each containing the buffer, the metal salt solution, the PCV solution, and varying concentrations of the D-Histidinamide solution.
-
-
Incubation: Incubate all solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 10-20 minutes) to allow the chelation reaction to reach equilibrium.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-PCV complex (e.g., around 632 nm for the Cu(II)-PCV complex).
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of the control and all test samples.
-
-
Calculation of Chelation Activity:
-
The decrease in absorbance in the test samples compared to the control is proportional to the amount of metal ion chelated by D-Histidinamide.
-
Calculate the percentage of metal chelation using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 where:
-
Abs_control is the absorbance of the metal-indicator complex without D-Histidinamide.
-
Abs_sample is the absorbance of the metal-indicator complex in the presence of D-Histidinamide.
-
-
-
Data Analysis: Plot the percentage of chelation against the concentration of D-Histidinamide to determine the concentration-dependent chelating activity.
Protocol 3: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a precise method to determine the stability constants of metal-ligand complexes.[6][7][8] This protocol provides a general outline for the potentiometric titration of D-Histidinamide with a metal ion.
Materials:
-
D-Histidinamide solution of known concentration
-
Metal salt solution of known concentration
-
Standardized strong acid (e.g., HCl)
-
Standardized strong base (e.g., NaOH), carbonate-free
-
Inert salt solution for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
Potentiometer with a glass electrode and a reference electrode
-
Thermostated titration vessel
-
Burette
Procedure:
-
System Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand:
-
Pipette a known volume of the D-Histidinamide solution into the titration vessel.
-
Add the inert salt solution to maintain constant ionic strength.
-
Add a known amount of strong acid to protonate all basic sites of the ligand.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
This titration allows for the determination of the protonation constants of D-Histidinamide.
-
-
Titration of the Metal-Ligand System:
-
Prepare a solution containing the same amounts of D-Histidinamide, inert salt, and strong acid as in the ligand titration.
-
Add a known amount of the metal salt solution to achieve the desired metal-to-ligand ratio (e.g., 1:1, 1:2).
-
Titrate this solution with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
The titration curve for the metal-ligand system will be shifted to lower pH values compared to the ligand-only titration, indicating the release of protons upon complexation.
-
Use appropriate software (e.g., HYPERQUAD, SCOGS) to analyze the titration data and calculate the stepwise and overall stability constants (log β) of the D-Histidinamide-metal complexes.[9]
-
Concluding Remarks
D-Histidinamide presents a promising ligand for metal chelation studies due to its versatile coordination chemistry and enhanced stability in biological environments compared to its L-isomer. The protocols provided herein offer a foundational framework for researchers to synthesize and characterize D-Histidinamide-metal complexes and to quantify their chelation capabilities. Further research to establish a comprehensive database of stability constants for D-Histidinamide with a wider range of metal ions will be invaluable for its application in drug development, analytical sciences, and environmental remediation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Potentiometric titration of metal ions in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
Application Notes and Protocols for Studying the Enzyme Inhibition of Histidinamide, D-
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine is a crucial biogenic amine involved in a variety of physiological and pathological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[1][2][3][4] The sole enzyme responsible for the synthesis of histamine from L-histidine is L-histidine decarboxylase (HDC; EC 4.1.1.22).[4] Given its central role in histamine production, HDC is a significant therapeutic target for a range of conditions. This document provides a detailed experimental setup for studying the inhibition of HDC by "Histidinamide, D-", a D-amino acid amide and structural analog of the natural substrate, L-histidine.
Principle of the Assay
The enzymatic activity of Histidine Decarboxylase (HDC) is determined by measuring the rate of histamine production from the substrate L-histidine. A continuous spectrophotometric assay can be employed, where the production of histamine is coupled to a subsequent enzymatic reaction that results in a measurable change in absorbance. In this proposed protocol, the histamine produced is oxidized by histamine dehydrogenase, leading to the reduction of a chromogenic tetrazolium salt, which can be monitored spectrophotometrically.
Materials and Reagents
-
Enzyme: Recombinant Human L-Histidine Decarboxylase (HDC)
-
Substrate: L-Histidine monochloride
-
Inhibitor: Histidinamide, D-
-
Coupling Enzyme: Histamine Dehydrogenase
-
Chromogenic Agent: 2,3,5-Triphenyltetrazolium chloride (TTC) or similar tetrazolium salt
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4
-
Other Reagents:
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Microplate reader
-
96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Experimental Protocols
Preparation of Reagents
-
HDC Enzyme Stock Solution: Reconstitute lyophilized HDC in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Store in aliquots at -80°C.
-
L-Histidine Stock Solution: Prepare a 100 mM stock solution of L-histidine in deionized water.
-
D-Histidinamide Stock Solution: Prepare a 10 mM stock solution of D-histidinamide in DMSO.
-
Histamine Dehydrogenase Solution: Prepare a 1 U/mL solution in 100 mM potassium phosphate buffer (pH 7.4).
-
TTC Solution: Prepare a 5 mg/mL solution of TTC in deionized water.
-
PLP Stock Solution: Prepare a 10 mM stock solution of PLP in deionized water.
Enzyme Activity Assay
-
Prepare a reaction mixture in a 96-well plate containing:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
10 µM PLP
-
1 U/mL Histamine Dehydrogenase
-
0.5 mg/mL TTC
-
-
Add varying concentrations of the substrate, L-histidine (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 mM).
-
Initiate the reaction by adding a fixed concentration of the HDC enzyme (e.g., 10 µg/mL).
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at a suitable wavelength (e.g., 485 nm for the formazan product of TTC) over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).
-
The initial reaction velocity (V₀) is calculated from the linear portion of the absorbance vs. time plot.
Enzyme Inhibition Assay (IC₅₀ Determination)
-
Prepare the reaction mixture as described in section 4.2, but with a fixed, saturating concentration of L-histidine (e.g., 5-10 times the Kₘ value).
-
Add varying concentrations of D-histidinamide (e.g., 0, 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration is the same in all wells and does not exceed 1% (v/v).
-
Initiate the reaction by adding the HDC enzyme.
-
Measure the initial reaction velocities as described in section 4.2.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[5]
Determination of Kinetic Parameters (Kₘ, Vₘₐₓ, and Kᵢ)
-
Without Inhibitor: Perform the enzyme activity assay (section 4.2) with a range of L-histidine concentrations.
-
With Inhibitor: Repeat the assay in the presence of two or more fixed concentrations of D-histidinamide.
-
Data Analysis:
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten plots.[6][7][8]
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the apparent Kₘ and Vₘₐₓ values in the absence and presence of the inhibitor.[6][9][10][11][12]
-
The type of inhibition (competitive, non-competitive, or uncompetitive) can be deduced from the changes in Kₘ and Vₘₐₓ.[6][11]
-
The inhibition constant (Kᵢ) can be calculated from the Cheng-Prusoff equation if the inhibition is competitive: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[13][14]
-
Data Presentation
Hypothetical Kinetic Data for HDC
| Parameter | Value |
| Kₘ for L-Histidine | 0.5 mM |
| Vₘₐₓ | 100 µmol/min/mg |
Hypothetical Inhibition Data for D-Histidinamide
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 50 |
| 100 | 85 |
| 1000 | 98 |
IC₅₀: 10 µM
Hypothetical Kinetic Parameters in the Presence of D-Histidinamide
| Inhibitor Concentration | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) | Type of Inhibition |
| 0 µM | 0.5 | 100 | - |
| 5 µM | 1.0 | 100 | Competitive |
| 10 µM | 1.5 | 100 | Competitive |
Visualizations
Histamine Synthesis Pathway
Caption: Histamine synthesis from L-histidine catalyzed by HDC and its inhibition by D-histidinamide.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the inhibitory effect of D-histidinamide on HDC.
Michaelis-Menten and Lineweaver-Burk Plots for Competitive Inhibition
Caption: Michaelis-Menten and Lineweaver-Burk plots illustrating competitive inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Regulation of Histamine Synthesis [frontiersin.org]
- 4. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 5. courses.edx.org [courses.edx.org]
- 6. Khan Academy [khanacademy.org]
- 7. fiveable.me [fiveable.me]
- 8. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 9. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Lineweaver-Burk_plot [bionity.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 14. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of D-Histidinamide Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preparing and maintaining the stability of D-Histidinamide solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing D-Histidinamide solutions?
A1: D-Histidinamide is expected to be soluble in water. For related compounds like D-Histidine, the aqueous solubility is reported to be 42 g/L at 25°C.[1] If solubility issues arise, using a buffered solution within a suitable pH range (see Q2) is recommended. For difficult-to-dissolve preparations, 1M HCl has been used for the parent compound D-Histidine.[2]
Q2: What is the optimal pH for a D-Histidinamide solution to ensure stability?
A2: The stability of compounds containing a histidine moiety is highly pH-dependent due to the imidazole side chain, which has a pKa around 6.0-7.0. To maintain a stable protonation state and prevent potential degradation, it is crucial to use a buffered solution. Based on enzymatic studies where D-Histidinamide was used as a substrate, solutions buffered between pH 6.5 and 9.5 are suitable.[3] For many applications, a physiological pH of 7.4 is a good starting point.
Q3: How should I store D-Histidinamide solutions?
A3: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use volumes and freezing at -20°C or -80°C is the best practice to prevent degradation from repeated freeze-thaw cycles. Always protect solutions from light to minimize the risk of photodegradation.
Q4: What are the potential degradation pathways for D-Histidinamide?
A4: While specific degradation pathways for D-Histidinamide are not extensively documented, the parent molecule, histidine, is known to degrade into trans-urocanic acid.[4] This process can be influenced by factors such as light exposure. Hydrolysis of the amide group to form D-histidine and ammonia is also a potential degradation route, especially at extreme pH values or elevated temperatures.
Q5: Can I use a histidine-based buffer to prepare my D-Histidinamide solution?
A5: While it may seem convenient, using a histidine-based buffer is generally not recommended. High concentrations of histidine have been shown to catalyze the degradation of other formulation components, such as polysorbates, via hydrolysis. This suggests that a high-concentration histidine buffer could potentially promote the degradation of D-Histidinamide itself. It is better to use a non-histidine buffer system like phosphate or HEPES.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation or cloudiness upon dissolution. | The pH of the solution may be near the isoelectric point of D-Histidinamide, where it has minimal solubility. | Adjust the pH of the solution. Adding a small amount of acid (e.g., HCl) to lower the pH should increase solubility by protonating the imidazole and amine groups. Conversely, adding a base (e.g., NaOH) to raise the pH will deprotonate the carboxylic acid group. Always use a buffer system to maintain the desired pH. |
| Loss of activity or inconsistent results over time. | The D-Histidinamide in the stock solution may be degrading. This could be due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or microbial contamination. | Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store solutions protected from light at -20°C or below. Filter-sterilize the solution if it will be stored for an extended period at 4°C. Perform a stability study (see protocol below) to determine the viable lifetime of your solution under your specific storage conditions. |
| Unexpected peaks appear in chromatography analysis. | This is likely due to the formation of degradation products. | Review your solution preparation and storage procedures. The primary degradation product of the histidine moiety is often trans-urocanic acid.[4] Consider protecting your solution from light. Analyze a freshly prepared sample as a reference to confirm the identity of the new peaks. |
| The pH of the solution drifts over time. | The solution was prepared in an unbuffered solvent (e.g., water), and absorption of atmospheric CO2 is causing the pH to decrease. | Always prepare D-Histidinamide solutions in a suitable buffer (e.g., phosphate-buffered saline, HEPES) with sufficient buffering capacity to maintain a stable pH. A buffer concentration of 20-50 mM is typically adequate. |
Quantitative Data Summary
The following table summarizes available quantitative data for D-Histidine, the parent compound of D-Histidinamide. This data can serve as a useful approximation for experimental design.
| Parameter | Value | Compound | Source |
| Water Solubility (25°C) | 42 g/L | D-Histidine | [1] |
| Solubility in 1M HCl | 50 mg/mL | D-Histidine | [2] |
| pKa (Strongest Acidic) | 3.19 | Histidylhistidine | |
| pKa (Strongest Basic) | 7.86 | Histidylhistidine |
Experimental Protocols
Protocol: Basic Stability Assessment of a D-Histidinamide Solution
This protocol outlines a method to evaluate the stability of a D-Histidinamide solution under different storage conditions.
1. Materials:
- D-Histidinamide powder
- Buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)
- Calibrated pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Sterile, light-protecting microcentrifuge tubes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Appropriate HPLC column (e.g., C18)
2. Solution Preparation: a. Prepare the desired buffer (e.g., 50 mM Phosphate Buffer) and adjust the pH to 7.4. b. Accurately weigh the required amount of D-Histidinamide powder to prepare a stock solution of a known concentration (e.g., 10 mg/mL). c. Dissolve the powder in the buffer. Gentle vortexing or sonication may be used if needed. d. Once fully dissolved, confirm the final pH and adjust if necessary. e. Filter the solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.
3. Sample Aliquoting and Storage: a. Aliquot the stock solution into multiple sterile, light-protecting microcentrifuge tubes (e.g., 100 µL per tube). b. Designate aliquots for different storage conditions and time points. A typical study might include:
- -20°C (Freezer)
- 4°C (Refrigerator)
- 25°C (Room Temperature) with light exposure
- 25°C (Room Temperature) protected from light c. Prepare a "Time 0" sample for immediate analysis.
4. Analysis: a. Immediately analyze the "Time 0" sample using a validated HPLC method to determine the initial concentration and purity of D-Histidinamide. This serves as the baseline. b. At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition. c. Allow frozen samples to thaw completely at room temperature before analysis. d. Analyze each sample by HPLC under the same conditions as the "Time 0" sample. e. Quantify the peak area of D-Histidinamide and any new peaks that appear, which may correspond to degradation products.
5. Data Interpretation: a. Calculate the percentage of remaining D-Histidinamide at each time point relative to the "Time 0" sample. b. Plot the percentage of remaining D-Histidinamide versus time for each storage condition. c. The condition that maintains the highest percentage of the initial concentration over time is the most stable.
Visualizations
Caption: Workflow for assessing D-Histidinamide solution stability.
Caption: pH effect on the histidinamide imidazole ring protonation state.
References
Technical Support Center: Optimizing Histidinamide, D- Concentration for Cell-based Assays
Welcome to the technical support center for the application of Histidinamide, D- in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Histidinamide, D- and what are its potential applications in cell-based assays?
Histidinamide, D- is the D-enantiomer of histidinamide. While specific literature on the D-isomer is limited, research on histidinamide (isomer not specified) suggests potential applications in mitigating copper-induced oxidative stress and cytotoxicity. Additionally, studies on other D-amino acids, such as D-histidine, have shown effects on bacterial biofilm formation, suggesting a possible, though yet unconfirmed, role for D-histidinamide in this area. Given that D-amino acids are not typically incorporated into proteins in mammalian cells, Histidinamide, D- could also serve as an inactive control in experiments involving L-Histidinamide.
Q2: What is a recommended starting concentration for Histidinamide, D- in a cell-based assay?
Based on a study investigating the cytoprotective effects of histidinamide (isomer unspecified) against copper-induced oxidative stress in HaCaT keratinocytes, a starting concentration of 1.0 mM is recommended.[1][2] However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of Histidinamide, D-?
It is recommended to prepare a concentrated stock solution of Histidinamide, D- in a high-quality solvent such as sterile, nuclease-free water or a buffer compatible with your cell culture medium (e.g., PBS). The solubility of Histidinamide, D- should be empirically determined. To prepare the stock solution:
-
Weigh out the desired amount of Histidinamide, D- powder in a sterile container.
-
Add the appropriate volume of sterile solvent to achieve a high concentration stock (e.g., 100 mM or 1 M).
-
Ensure complete dissolution. Gentle warming or vortexing may be required.
-
Sterile-filter the stock solution through a 0.22 µm filter before use or storage.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Is Histidinamide, D- expected to be cytotoxic?
Based on safety data for the related compounds D-histidine and L-histidine, significant cytotoxicity is not expected at moderate concentrations. However, it is essential to determine the cytotoxic profile of Histidinamide, D- for your specific cell line. This can be achieved by performing a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) with a range of concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of Histidinamide, D- | Concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 10 mM). |
| Incubation time is too short. | Increase the incubation time with the compound. A time-course experiment is recommended. | |
| Compound instability. | Prepare fresh stock solutions. Minimize the time the compound is in culture medium before the assay. | |
| High cell death or unexpected morphological changes | Concentration is too high, leading to cytotoxicity. | Perform a cytotoxicity assay to determine the IC50. Use concentrations well below the cytotoxic range. |
| Contamination of the stock solution. | Prepare a fresh, sterile-filtered stock solution. | |
| Off-target effects. | Review literature for known off-target effects of related compounds. Consider using L-Histidinamide as a control. | |
| Precipitation of the compound in the cell culture medium | Poor solubility of Histidinamide, D- at the working concentration. | Prepare a fresh stock solution in a different solvent if possible. Ensure the final concentration of the solvent in the medium is not toxic to the cells. Lower the working concentration. |
| Interaction with media components. | Test the solubility of Histidinamide, D- in the basal medium without serum or other supplements first. | |
| Inconsistent or variable results between experiments | Inconsistent preparation of stock or working solutions. | Standardize the protocol for solution preparation. Use aliquoted stock solutions to avoid freeze-thaw cycles. |
| Variation in cell passage number or confluency. | Use cells within a consistent passage number range. Seed cells to achieve a consistent confluency at the time of treatment. | |
| Instability of the compound in the incubator. | Minimize the exposure of the compound to light and elevated temperatures before and during the experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Cytotoxicity of Histidinamide, D-
This protocol describes a general method to determine the effective and non-toxic concentration range of Histidinamide, D- for a specific cell line using an MTT assay.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Histidinamide, D-
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a 2X serial dilution of Histidinamide, D- in complete medium. A suggested starting range is from 20 mM down to ~20 µM (this will be further diluted 1:1 in the wells).
-
Remove the medium from the wells and add 50 µL of fresh medium.
-
Add 50 µL of the 2X Histidinamide, D- dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium (no compound) as a negative control.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Assessing the Cytoprotective Effect of Histidinamide, D- Against Copper-Induced Oxidative Stress
This protocol outlines a method to evaluate if Histidinamide, D- can protect cells from oxidative stress induced by copper sulfate (CuSO₄).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Histidinamide, D- stock solution
-
Copper sulfate (CuSO₄) stock solution
-
Cell viability assay kit (e.g., MTT or XTT)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
After 24 hours, pre-treat the cells with various non-toxic concentrations of Histidinamide, D- (determined from Protocol 1) for 1-2 hours.
-
Induce oxidative stress by adding a predetermined toxic concentration of CuSO₄ (e.g., 0.4-1.0 mM, to be optimized for your cell line) to the wells.
-
Include the following controls: untreated cells, cells treated with Histidinamide, D- only, and cells treated with CuSO₄ only.
-
Incubate for a duration known to induce cell death with CuSO₄ (e.g., 24 hours).
-
Assess cell viability using an appropriate assay kit according to the manufacturer's instructions.
-
Compare the viability of cells co-treated with Histidinamide, D- and CuSO₄ to the controls.
Visualizations
Caption: Experimental workflow for optimizing Histidinamide, D- concentration.
Caption: A logical guide for troubleshooting common experimental issues.
References
How to prevent racemization of "Histidinamide, D-" during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of D-Histidinamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of D-Histidinamide, focusing on the prevention of racemization.
Q1: I'm observing significant racemization of my D-Histidinamide product. What are the most likely causes?
A1: Racemization of histidine derivatives is a common challenge in peptide synthesis. The primary causes include:
-
Activation of the Carboxyl Group: The process of activating the carboxyl group of the histidine derivative for amide bond formation increases the acidity of the alpha-proton.
-
Intramolecular Catalysis: The imidazole ring of histidine can act as an internal base, facilitating the abstraction of the alpha-proton and leading to racemization.
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and the choice of base and solvent can all contribute to increased racemization.
Q2: How can I minimize racemization during the coupling step?
A2: To minimize racemization, consider the following strategies:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low racemization rates. Onium salts like HBTU and HATU are generally preferred over carbodiimides like DCC or DIC when coupling histidine.
-
Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into your coupling reaction. These additives can suppress racemization by forming active esters that are less prone to epimerization.
-
Protecting the Imidazole Ring: The most effective way to prevent racemization is to use a protecting group on the imidazole nitrogen of the histidine side chain. Popular choices include Trityl (Trt), t-Butoxycarbonyl (Boc), and Benzyloxymethyl (Bom).
-
Control of Reaction Conditions: Perform the coupling at low temperatures (e.g., 0 °C to room temperature) and for the shortest time necessary for complete reaction. Use a weaker base, such as N-methylmorpholine (NMM), instead of stronger bases like diisopropylethylamine (DIEA).
Q3: I'm using Fmoc-D-His(Trt)-OH and still see racemization. What can I do?
A3: While the Trityl (Trt) group on the imidazole ring helps reduce racemization, it may not completely eliminate it, especially under harsh conditions. To further suppress racemization:
-
Switch to a Different Protecting Group: Consider using a Boc protecting group on the imidazole side chain (Fmoc-D-His(Boc)-OH). Studies have shown that this can significantly reduce racemization compared to the Trt group, especially at elevated temperatures.
-
Optimize Coupling Conditions: Ensure you are using a low-racemization coupling reagent and additive combination, such as HATU/HOAt or DIC/Oxyma. Minimize the pre-activation time of the amino acid before adding it to the amine.
-
Microwave Synthesis: If using microwave-assisted synthesis, lower the coupling temperature. Reducing the temperature from 80°C to 50°C has been shown to limit the racemization of histidine.
Q4: Can the choice of solvent impact the level of racemization?
A4: Yes, the solvent can play a role. Polar aprotic solvents like dimethylformamide (DMF) are commonly used. However, for particularly sensitive couplings, exploring less polar solvent mixtures might be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of histidine racemization?
A1: The racemization of histidine during peptide synthesis is primarily believed to occur through two pathways: the formation of an oxazolone intermediate and direct enolization. The imidazole ring of the histidine side chain can act as an intramolecular base, abstracting the proton at the alpha-carbon of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L enantiomers.[1][2][3]
Q2: Which protecting group is best for the imidazole side chain of histidine to prevent racemization?
A2: The choice of protecting group can have a significant impact on minimizing racemization.
-
Trityl (Trt): Widely used, especially in Fmoc-based solid-phase peptide synthesis (SPPS). It offers good protection but may not completely prevent racemization under all conditions.
-
t-Butoxycarbonyl (Boc): Studies have shown that the Boc group on the imidazole side chain can be more effective than the Trt group in suppressing racemization, particularly at higher temperatures.[4]
-
Benzyloxymethyl (Bom): The Bom group is also known to be very effective at suppressing racemization.[5] However, it may be more costly and require specific cleavage conditions.
Q3: What are the recommended coupling reagents and additives for coupling D-Histidine?
A3: For minimizing racemization, the following combinations are recommended:
-
Onium Salts: HBTU, HATU, and COMU are highly efficient coupling reagents that generally lead to low levels of racemization, especially when used with additives. HATU is often preferred over HBTU for faster reactions and less epimerization.[2]
-
Carbodiimides with Additives: If using a carbodiimide like DIC, it is crucial to include an additive like HOBt or Oxyma. The combination of DIC/Oxyma has been shown to be effective in minimizing racemization for sensitive amino acids like histidine.[6]
Q4: How do I synthesize D-Histidinamide from a protected D-Histidine precursor?
A4: A common method is the ammonolysis of a D-histidine methyl ester. First, the carboxylic acid of the protected D-histidine (e.g., Boc-D-His-OH) is converted to a methyl ester. This can be achieved using methods that do not affect the stereocenter. Subsequently, the methyl ester is treated with ammonia (e.g., a solution of ammonia in methanol) to form the amide. It is crucial to use mild conditions throughout the process to avoid racemization.
Data Presentation
Table 1: Comparison of Imidazole Protecting Groups on D-Isomer Formation in the Synthesis of Liraglutide. [4]
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 |
| Fmoc-His(Boc)-OH | 90 | 2 | 0.81 |
Table 2: Racemization of Fmoc-L-His(Trt)-OH with Different Coupling Reagents. [6]
| Coupling Reagent/Additive | % D-Product Formed |
| DIC/Oxyma | 1.8 |
| HATU/NMM | >5 (approx.) |
| HBTU/NMM | >5 (approx.) |
Data adapted from a study on the synthesis of a dipeptide, Fmoc-L-His(Trt)-L-Leu-OtBu.
Experimental Protocols
Protocol 1: Synthesis of Boc-D-Histidinamide from Boc-D-His-OH
This protocol outlines a two-step process to synthesize Boc-D-Histidinamide with minimal risk of racemization.
Step 1: Esterification of Boc-D-His-OH to Boc-D-His-OMe
-
Dissolution: Dissolve Boc-D-His-OH (1 equivalent) in a suitable solvent such as methanol.
-
Esterification: Cool the solution to 0 °C. Add thionyl chloride (1.2 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-D-His-OMe.
Step 2: Ammonolysis of Boc-D-His-OMe to Boc-D-Histidinamide
-
Dissolution: Dissolve the Boc-D-His-OMe from the previous step in a saturated solution of ammonia in methanol.
-
Reaction: Stir the solution in a sealed vessel at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Isolation: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure Boc-D-Histidinamide.
Visualizations
Caption: Mechanism of Histidine Racemization.
References
Technical Support Center: Optimizing pH for Histidinamide, D- Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting pH to achieve optimal enzymatic activity with "Histidinamide, D-".
Frequently Asked Questions (FAQs)
Q1: Why is pH crucial for enzyme activity?
The pH of the reaction environment is a critical factor influencing enzyme activity. It can alter the ionization state of amino acids in the enzyme, particularly at the active site and any allosteric sites.[1] These changes can affect the enzyme's three-dimensional structure, substrate binding, and catalytic efficiency.[1] Extreme pH values can lead to irreversible denaturation and complete loss of activity.[1][2]
Q2: What is a pH profile and why is it important?
A pH profile is a graph that shows the relationship between enzyme activity and the pH of the reaction mixture.[2] It is essential for characterizing an enzyme, as it identifies the optimal pH at which the enzyme exhibits maximum activity.[2] Understanding the pH profile is crucial for designing effective experiments and for the potential industrial or therapeutic application of the enzyme.
Q3: What is the expected optimal pH for an enzyme acting on Histidinamide, D-?
The optimal pH can vary significantly between different enzymes. For instance, a novel Histidine Ammonia-Lyase from Geobacillus kaustophilus (GkHAL) that acts on L-histidine has an optimal pH of 8.5.[3] Notably, certain mutants of this enzyme also showed activity with L-histidinamide.[3] Since the imidazole side chain of histidine has a pKa around 6.0-7.0, enzymes that interact with this residue often have optimal pH values in the neutral to slightly alkaline range. However, the specific microenvironment of the enzyme's active site can significantly alter this.[4][5] Therefore, it is always best to determine the optimal pH experimentally.[6]
Q4: What buffer systems should I use to determine the optimal pH?
It is important to use a series of buffers with overlapping pH ranges to cover the entire desired range for testing. For example, you could use sodium acetate for the pH range of 4.0-6.5 and Tris buffer for the pH range of 7.0-9.0.[7] It is also crucial to ensure that the buffer components themselves do not inhibit the enzyme's activity.
Troubleshooting Guide
Q1: I am not observing any enzyme activity. Could pH be the problem?
A: It's possible. If the pH of your assay buffer is far from the enzyme's optimal pH, the activity could be negligible. Here's a systematic approach to troubleshoot:
-
Verify the pH of your buffer: Measure the pH of your reaction mixture to ensure it is at the expected value.
-
Test a broad pH range: If you are unsure of the optimal pH, perform a preliminary screen using a wide range of pH values (e.g., pH 4.0 to 10.0) to identify a region of activity.
-
Check for irreversible inactivation: Incubate the enzyme at different pH values and then return it to a standard pH to measure activity. This will tell you if the enzyme is irreversibly denatured at certain pHs.
Q2: My results show two peaks of activity in the pH profile. What does this indicate?
A: A biphasic or bimodal pH profile can suggest several possibilities:
-
The presence of two different enzymes or isoforms in your sample, each with a different optimal pH.
-
A complex reaction mechanism where different steps are favored at different pH values.
-
The ionization of multiple residues in the active site that have different pKa values and both are important for catalysis.
Q3: The enzyme activity is decreasing over time during my assay. Is this related to pH?
A: It could be. Some enzymes are not stable at their optimal pH for extended periods. Consider the following:
-
Enzyme stability study: Perform an experiment to assess the stability of the enzyme at its optimal pH over time.
-
Substrate degradation: The pH might be affecting the stability of your substrate, "Histidinamide, D-". Check the stability of the substrate alone at the assay pH.
Quantitative Data Summary
The following table provides an example of how to structure your experimental data when determining the optimal pH for an enzyme acting on Histidinamide, D-.
| pH | Buffer System | Relative Activity (%) |
| 4.0 | Sodium Acetate | |
| 4.5 | Sodium Acetate | |
| 5.0 | Sodium Acetate | |
| 5.5 | Sodium Acetate | |
| 6.0 | Sodium Acetate | |
| 6.5 | Sodium Acetate/Tris | |
| 7.0 | Tris | |
| 7.5 | Tris | |
| 8.0 | Tris | |
| 8.5 | Tris | |
| 9.0 | Tris |
This table should be populated with your experimental data.
As a reference, the wild-type Histidine Ammonia-Lyase from Geobacillus kaustophilus (GkHAL) exhibited the following activity profile with its native substrate, L-histidine[3]:
-
Maximum activity between pH 7.5 and 8.5.
-
Optimal pH at 8.5.
-
Activity declined below pH 7.0 and above pH 9.0.
Experimental Protocols
Protocol for Determining the Optimal pH of an Enzyme
This protocol provides a general framework for determining the optimal pH of an enzyme that acts on "Histidinamide, D-".
1. Materials:
-
Purified enzyme solution
-
"Histidinamide, D-" substrate solution
-
A series of buffers covering a wide pH range (e.g., Sodium Acetate for pH 4.0-6.0, Phosphate for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0)
-
Spectrophotometer or other appropriate detection instrument
-
pH meter
-
Reaction tubes/cuvettes
2. Procedure:
-
Prepare a series of reaction buffers: Prepare buffers at various pH values (e.g., in 0.5 pH unit increments) across the desired range.
-
Set up the reactions: For each pH value, prepare a reaction mixture containing the buffer and the "Histidinamide, D-" substrate at a fixed concentration.
-
Equilibrate the temperature: Incubate the reaction mixtures at the optimal temperature for the enzyme.
-
Initiate the reaction: Add a fixed amount of the enzyme solution to each reaction mixture to start the reaction.
-
Measure the reaction rate: Monitor the progress of the reaction by measuring the formation of the product or the consumption of the substrate over time. For many enzymes, this involves measuring the change in absorbance at a specific wavelength.[8][9]
-
Calculate the initial reaction velocity: Determine the initial rate of the reaction (V₀) for each pH value. This is typically the slope of the linear portion of the progress curve.
-
Plot the data: Plot the initial reaction velocity (or relative activity) as a function of pH.
-
Determine the optimal pH: The pH at which the highest reaction velocity is observed is the optimal pH.[2]
Visualizations
Caption: Experimental workflow for determining the optimal pH of an enzyme.
Caption: Troubleshooting logic for pH-related issues in enzyme assays.
References
- 1. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. static.igem.org [static.igem.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
"Histidinamide, D-" storage conditions to maintain integrity
This technical support center provides guidance on the proper storage, handling, and use of Histidinamide, D- to ensure its integrity for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized Histidinamide, D- powder?
A1: Lyophilized Histidinamide, D- should be stored in a freezer at -20°C for long-term stability. For short-term storage, 4°C is acceptable. It is crucial to keep the product in a tightly sealed container to protect it from moisture, as peptides are often hygroscopic.
Q2: How should I store reconstituted Histidinamide, D- solutions?
A2: For short-term use (up to one week), reconstituted solutions can be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C. Avoid repeated freeze-thaw cycles as this can degrade the peptide.
Q3: What is the best solvent for reconstituting Histidinamide, D-?
A3: The choice of solvent depends on the experimental requirements. For most applications, sterile, distilled water or a sterile physiological buffer (e.g., PBS) at a pH of 5-6 is recommended. Using sterile buffers can prolong the storage life of the peptide solution.
Q4: How do I properly reconstitute lyophilized Histidinamide, D-?
A4: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Slowly add the desired volume of sterile solvent, allowing it to run down the side of the vial. Gently swirl or vortex the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause aggregation.
Q5: What are the potential degradation pathways for Histidinamide, D-?
A5: The primary degradation pathways for Histidinamide, D- are likely hydrolysis and oxidation. The amide group can undergo hydrolysis, especially under acidic or basic conditions. The imidazole ring of the histidine residue is susceptible to oxidation. To minimize degradation, store the compound as a lyophilized powder and in solution under the recommended conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Degradation of Histidinamide, D- due to improper storage or handling. | 1. Verify that the lyophilized powder and reconstituted solutions have been stored at the correct temperatures and protected from moisture and light.2. Avoid repeated freeze-thaw cycles of stock solutions.3. Prepare fresh solutions for critical experiments.4. Assess the purity of the compound using a suitable analytical method like HPLC (see Experimental Protocols). |
| Difficulty dissolving the lyophilized powder | The compound may have low solubility in the chosen solvent. | 1. Try gentle warming or brief sonication to aid dissolution.2. If using water, consider adding a small amount of a co-solvent like acetonitrile or DMSO, if compatible with your experiment.3. Adjust the pH of the solvent. Basic peptides are often more soluble in acidic solutions, and acidic peptides in basic solutions. |
| Precipitation of the reconstituted solution after storage | The solution may be supersaturated, or the compound may be degrading. | 1. Ensure the storage temperature is appropriate.2. Centrifuge the vial to pellet the precipitate and use the supernatant, noting the potential for a lower concentration.3. For future use, consider preparing a more dilute stock solution. |
Storage Condition Summary
The following table summarizes the general recommended storage conditions for Histidinamide, D- to maintain its integrity.
| Form | Storage Duration | Temperature | Additional Notes |
| Lyophilized Powder | Short-term (weeks) | 4°C | Keep in a tightly sealed container with a desiccant. |
| Long-term (months to years) | -20°C | Protect from moisture and light. | |
| Reconstituted Solution | Short-term (up to 1 week) | 2-8°C | Use sterile buffers (pH 5-6) for enhanced stability. |
| Long-term (months) | -20°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Purity Assessment of Histidinamide, D- by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of a Histidinamide, D- sample. The specific conditions may need to be optimized for your system.
1. Materials:
- Histidinamide, D- sample
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- HPLC system with a C18 column and UV detector
2. Reagent Preparation:
- Mobile Phase A: 0.1% TFA in HPLC-grade water
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
- Sample Preparation: Prepare a 1 mg/mL stock solution of Histidinamide, D- in Mobile Phase A. Dilute as necessary for injection.
3. HPLC Method:
- Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 214 nm
- Injection Volume: 10 µL
- Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B (linear gradient)
- 25-30 min: 95% B
- 30-31 min: 95% to 5% B (linear gradient)
- 31-35 min: 5% B (re-equilibration)
4. Data Analysis:
- Integrate the peak areas of the chromatogram.
- Calculate the purity of Histidinamide, D- as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Storage decision logic for Histidinamide, D-.
"Histidinamide, D-" interference in biochemical assays
Welcome to the technical support resource for researchers encountering potential interference with D-Histidinamide in biochemical assays. This guide provides troubleshooting protocols and frequently asked questions to help you identify and mitigate issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is D-Histidinamide and why might it be in my assay?
D-Histidinamide is the amide derivative of the D-isoform of the amino acid histidine. While L-histidine is the common proteinogenic amino acid, D-amino acids and their derivatives can be found in various biological systems or be present as synthetic components in experimental setups. Its presence in an assay could be intentional (as a test compound) or unintentional (as a contaminant or breakdown product).
Q2: What is the potential mechanism of D-Histidinamide interference in biochemical assays?
The primary concern for interference stems from the structural similarity of the histidinamide moiety to histamine, a critical biogenic amine involved in numerous physiological processes. Histamine is synthesized from L-histidine, and its imidazole ring and side chain are key for receptor binding. D-Histidinamide shares these core structural features, suggesting it could interact with histamine receptors or other proteins that bind histamine or histidine. This interaction could lead to competitive or non-competitive inhibition, or even weak activation, in assays involving these targets.
Q3: Which types of assays are most likely to be affected by D-Histidinamide interference?
Assays involving G-protein coupled receptors (GPCRs), particularly histamine receptors (H1, H2, H3, and H4), are at the highest risk of interference.[1] Given that histamine receptors are involved in a wide array of signaling cascades, downstream functional assays measuring second messengers like cyclic AMP (cAMP) or calcium mobilization could also be affected.
Q4: How can I determine if D-Histidinamide is interfering with my assay?
The most direct method is to perform a series of control experiments. This includes running the assay with and without D-Histidinamide in the absence of your test compound, as well as testing D-Histidinamide in a dose-response manner to see if it elicits a signal or inhibits a known agonist/antagonist.
Troubleshooting Guide: Suspected D-Histidinamide Interference
If you observe unexpected or inconsistent results in your biochemical assays and suspect D-Histidinamide may be the culprit, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and Confirmation of Interference
-
Run a Vehicle Control vs. D-Histidinamide Control:
-
Prepare two sets of assay wells.
-
To the first set, add only the assay vehicle (e.g., DMSO, saline).
-
To the second set, add D-Histidinamide at the concentration present in your experimental samples.
-
Compare the signal output. A significant difference suggests D-Histidinamide is directly affecting the assay readout.
-
-
Dose-Response Curve of D-Histidinamide:
-
Perform a serial dilution of D-Histidinamide and run it in your assay.
-
This will determine if D-Histidinamide itself has any agonist or antagonist activity at the target receptor.
-
Step 2: Characterizing the Mechanism of Interference
-
Competitive Binding Assay:
-
If you have access to a radiolabeled or fluorescently-labeled ligand for your target receptor, perform a competitive binding assay.
-
Incubate the receptor preparation with a fixed concentration of the labeled ligand and increasing concentrations of D-Histidinamide.
-
A decrease in the signal from the labeled ligand with increasing D-Histidinamide concentration indicates competitive binding.
-
-
Functional Assay with a Known Agonist:
-
Run a dose-response curve of a known agonist for your receptor in the presence and absence of a fixed concentration of D-Histidinamide.
-
A rightward shift in the EC50 of the agonist suggests competitive antagonism by D-Histidinamide. A decrease in the maximum response could indicate non-competitive inhibition.
-
Step 3: Mitigating the Interference
-
Assay Modification:
-
If possible, switch to an assay format that is less susceptible to interference from small molecules. For example, a downstream reporter gene assay might be less affected than a direct binding assay.
-
Consider using a different ligand or probe that binds to a distinct site on the receptor not affected by D-Histidinamide.
-
-
Data Correction:
-
If the interference is consistent and well-characterized (e.g., a consistent level of background signal), it may be possible to subtract the signal from D-Histidinamide-only controls from your experimental data. However, this should be done with caution and be clearly documented.
-
Quantitative Data Summary
The following tables summarize potential quantitative outcomes from the troubleshooting experiments described above.
Table 1: Hypothetical Competitive Binding Assay Data
| D-Histidinamide (µM) | Labeled Ligand Binding (%) |
| 0 | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 5 |
Table 2: Hypothetical Functional Assay Data (Agonist EC50 Shift)
| Condition | Agonist EC50 (nM) |
| No D-Histidinamide | 10 |
| With 10 µM D-Histidinamide | 50 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the target histamine receptor.
-
Radiolabeled antagonist (e.g., [3H]-pyrilamine for H1 receptors).
-
D-Histidinamide stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of D-Histidinamide in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled antagonist (for non-specific binding).
-
Add 50 µL of the D-Histidinamide dilutions or vehicle.
-
Add 50 µL of the radiolabeled ligand at a concentration near its Kd.
-
Add 50 µL of the cell membrane preparation.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Harvest the membranes by vacuum filtration onto the filter plates.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding and plot the percentage of specific binding against the concentration of D-Histidinamide.
-
Protocol 2: cAMP Functional Assay
-
Materials:
-
Whole cells expressing the target histamine receptor (e.g., H2 receptor).
-
Known agonist (e.g., histamine).
-
D-Histidinamide stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Prepare a dose-response curve of the known agonist in the presence and absence of a fixed concentration of D-Histidinamide.
-
Add the agonist/D-Histidinamide solutions to the cells and incubate for the recommended time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Plot the cAMP concentration against the agonist concentration to determine the EC50 in each condition.
-
Visualizations
Caption: Putative mechanism of D-Histidinamide interference at a histamine receptor.
Caption: Troubleshooting workflow for suspected D-Histidinamide interference.
References
Validation & Comparative
A Comparative Analysis of D-Histidinamide and L-Histidinamide in Copper Chelation for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of metal ion chelation by chiral molecules is paramount. This guide provides a detailed comparison of the copper chelation properties of D-histidinamide and L-histidinamide, focusing on experimental data and methodologies.
While direct comparative studies on the stability constants of copper(II) with the individual D- and L-enantiomers of histidinamide are not extensively documented in publicly available literature, significant insights can be drawn from studies on their parent amino acid, histidine. Research comparing copper(II) complexes with L-histidine and DL-histidine (a racemic mixture of D- and L-histidine) has revealed demonstrable stereoselective effects, indicating that the spatial orientation of the molecule influences the stability of the resulting copper complex[1]. Given that the amide group in histidinamide has been noted to have a minor effect on the overall copper-binding activity compared to the core histidine structure, the data from histidine serves as a strong proxy for understanding the behavior of histidinamide enantiomers.
Quantitative Comparison of Copper(II) Complex Stability
The stability of metal complexes is quantified by stability constants (log β). A higher value indicates a more stable complex. The table below summarizes the formation constants for various copper(II)-histidine complexes, highlighting the stereoselective differences observed between homochiral (L-L) and heterochiral (L-D) pairings[1]. These differences arise from steric interactions and the potential for different coordination geometries between the enantiomers.
| Complex Species | L-Histidine (log β) | DL-Histidine (log β) | Predominant Configuration | Stereoselectivity (log Km) |
| [Cu(HHis)]2+ | 4.41 | 4.41 | - | 0 |
| [Cu(His)]+ | 10.15 | 10.15 | - | 0 |
| [Cu(HHis)2]2+ | 8.35 | 8.35 | - | 0 |
| [Cu(His)(HHis)]+ | 14.15 | 14.12 | [Cu(L-His)(L-HHis)]+ | 0.06 |
| [Cu(His)2] | 18.11 | 18.15 | [Cu(L-His)(D-His)] | -0.08 |
Data sourced from a study on L- and DL-histidine copper(II) complexes[1]. The stereoselectivity constant (log Km) is a measure of the relative stability of the mixed-ligand complex compared to the parent binary complexes. A positive value for [Cu(His)(HHis)]+ indicates a preference for the homochiral (L-L) complex, while the negative value for [Cu(His)2] indicates a preference for the heterochiral (meso) complex[1].
This data suggests that for the [Cu(His)(HHis)]+ complex, the interaction between two L-histidine ligands is slightly more favorable than the interaction between an L- and a D-histidine ligand. Conversely, for the [Cu(His)2] complex, the formation of a meso-complex with one L- and one D-histidine ligand is thermodynamically preferred[1]. These subtle but significant differences underscore the importance of stereochemistry in the design of chelating agents.
Experimental Protocols
The determination of stability constants and the characterization of copper-amino acid amide complexes involve several key experimental techniques.
Potentiometric Titration
This is a fundamental method for determining the stability constants of metal complexes.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of D- or L-histidinamide, copper(II) salt (e.g., Cu(NO3)2 or CuCl2), a strong acid (e.g., HClO4 or HNO3) to fully protonate the ligand, and a strong base (e.g., carbonate-free NaOH or KOH) for titration. Maintain a constant ionic strength using a background electrolyte like KNO3 or NaClO4 (e.g., 0.1 M)[1][2].
-
Calibration: Calibrate the pH electrode and titration apparatus using standard buffer solutions.
-
Titration: Titrate the acidic solution containing the copper(II) salt and the histidinamide ligand with the standardized strong base at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH (or potential) of the solution as a function of the volume of titrant added.
-
Data Analysis: Use specialized software (e.g., BEST, HYPERQUAD) to analyze the titration curve. The software refines the protonation constants of the ligand and the stability constants of the various metal-ligand species that best fit the experimental data[2].
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is used to monitor the formation of copper(II) complexes, which are often colored.
Methodology:
-
Solution Preparation: Prepare a series of solutions with a constant concentration of copper(II) and varying concentrations of D- or L-histidinamide at a fixed pH and ionic strength.
-
Spectral Measurement: Record the absorbance spectra of the solutions over a relevant wavelength range (typically 400-800 nm for Cu(II) d-d transitions).
-
Data Analysis: Analyze the changes in the absorbance and the position of the maximum absorption wavelength (λmax) as a function of the ligand-to-metal ratio. This data can be used to determine the stoichiometry of the complexes and, in conjunction with potentiometric data, to calculate the molar absorptivity of each complex species. A common method for assessing chelation involves a competition assay, for instance with a colorimetric indicator like pyrocatechol violet (PCV), where the decrease in the absorbance of the Cu(II)-PCV complex indicates chelation by the ligand of interest.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying chiral molecules and their metal complexes. It provides information about the stereochemistry of the complexes formed.
Methodology:
-
Solution Preparation: Prepare solutions of the copper(II) complexes with D- and L-histidinamide separately, under controlled pH and ionic strength.
-
Spectral Measurement: Record the CD spectra of the solutions in the UV-Vis region. The d-d transitions of copper(II) in a chiral environment become CD-active.
-
Data Analysis: The CD spectra of the Cu(II)-L-histidinamide and Cu(II)-D-histidinamide complexes are expected to be mirror images (equal magnitude, opposite sign). Any deviation from this can indicate differences in the predominant coordination geometries of the diastereomeric complexes that might form in solution. This provides qualitative and sometimes quantitative insights into the stereospecificity of the chelation.
Significance in Biological Systems and Drug Development
The stereoselectivity of copper chelation by D- and L-histidinamide has important implications. In biological systems, where chirality is fundamental, the two enantiomers may interact differently with metalloproteins or influence copper homeostasis in distinct ways. For instance, studies on histidine and histidinamide (without specifying the enantiomer) have shown they can protect cells from copper-induced oxidative stress and cytotoxicity, with their copper-chelating properties being a key mechanism.
In drug development, the choice of a specific enantiomer of a chelating agent can be critical. One enantiomer may exhibit higher efficacy and lower toxicity than the other. Understanding the stereochemical aspects of copper chelation allows for the rational design of more effective and safer therapeutic agents for diseases related to copper dysregulation, such as Wilson's disease, Menkes disease, and neurodegenerative disorders.
References
A Comparative Analysis of D-Histidinamide and Other Histidine Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers and related derivatives of bioactive molecules is critical for advancing therapeutic design. This guide provides a comparative analysis of D-Histidinamide and other histidine derivatives, focusing on their inhibitory effects on two distinct classes of enzymes: autotaxin and matrix metalloproteinases. The information presented herein is supported by experimental data and detailed protocols to facilitate reproducible research.
Histidine, with its unique imidazole side chain, is a versatile amino acid involved in numerous biological processes, including enzyme catalysis and metal ion coordination. Derivatives of histidine, such as D-Histidinamide, leverage these intrinsic properties, offering potential as therapeutic agents through the targeted inhibition of enzymes implicated in various pathologies. This guide explores the comparative efficacy of D-Histidinamide and its analogs, highlighting the importance of stereochemistry and structural modifications in determining biological activity.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of D-Histidinamide and other histidine derivatives has been evaluated against at least two key enzyme families: autotaxin, a lysophospholipase D involved in cancer progression and inflammation, and matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling and disease.
Autotaxin (ATX) Inhibition
Autotaxin (ATX) is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in numerous physiological and pathological processes, including cell proliferation, migration, and angiogenesis. The inhibition of ATX is a promising strategy for the treatment of cancer, fibrosis, and inflammatory diseases.
Table 1: Comparative Inhibition of Autotaxin (ATX) by Histidine Derivatives
| Compound | Target Enzyme | IC50 / % Inhibition | Notes |
| L-Histidine | Autotaxin (ATX) | ~75% inhibition at 15 mM[1] | Acts as a non-competitive inhibitor.[1] |
| D-Histidine | Autotaxin (ATX) | ~75% inhibition at 15 mM[1] | Shows comparable inhibition to the L-isomer.[1] |
| Histidinamide | Autotaxin (ATX) | ~20% inhibition at 15 mM[1] | Less potent inhibitor compared to D/L-histidine.[1] |
| Histidine methyl ester | Autotaxin (ATX) | More inhibitory than histidinamide, less than D/L-histidine[1] | Esterification of the carboxyl group also reduces activity compared to the free acid.[1] |
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is associated with various diseases, including arthritis, cancer, and cardiovascular diseases. The zinc ion in the catalytic domain of MMPs is a key target for inhibitors. The imidazole ring of histidine is an effective zinc-chelating moiety, making histidine derivatives promising candidates for MMP inhibitors.
Several studies have explored the use of histidine-containing compounds as MMP inhibitors. For instance, novel catechol-containing derivatives have been investigated, though specific data for histidinamide is limited in this context. However, the principle of zinc chelation by the histidine side chain is well-established.
Table 2: Comparative Inhibition of Matrix Metalloproteinases (MMPs) by Histidine-Related Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| Catechol-based inhibitor 1 | MMP-2 | >100 |
| Catechol-based inhibitor 1 | MMP-8 | 48 |
| Catechol-based inhibitor 1 | MMP-9 | 65 |
| Catechol-based inhibitor 2 | MMP-2 | 12 |
| Catechol-based inhibitor 2 | MMP-8 | 2 |
| Catechol-based inhibitor 2 | MMP-9 | 4 |
| Pyrimidine-based inhibitor 10c | MMP-13 | 0.012 |
| Pyrimidine-based inhibitor 10d | MMP-13 | 0.0034 |
Experimental Protocols
To facilitate further research and validation of the findings presented, detailed experimental protocols for assessing the inhibition of ATX and MMPs are provided below.
Autotaxin (ATX) Inhibition Assay (Colorimetric)
This protocol is based on the measurement of choline released from the ATX-catalyzed hydrolysis of lysophosphatidylcholine (LPC).
Materials:
-
Human recombinant Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 60 µM CoCl₂
-
Color Mix: 0.5 mM 4-aminoantipyrine (4-AAP), 7.95 U/ml horseradish peroxidase (HRP), 0.3 mM N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS), 2 U/ml choline oxidase in 5 mM MgCl₂/ 50 mM Tris-HCl (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 555 nm
Procedure:
-
Prepare dilutions of the test compounds (e.g., D-Histidinamide, L-Histidine) in the Assay Buffer.
-
In a 96-well plate, add 10 µL of the test compound dilutions to the respective wells. For control wells, add 10 µL of Assay Buffer.
-
Add 80 µL of Assay Buffer containing 1 mM LPC to all wells.
-
Initiate the reaction by adding 10 µL of diluted ATX enzyme to each well. The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C for a specified period (e.g., 4 hours).
-
Stop the reaction and prepare the color development by adding 100 µL of the Color Mix to each well.
-
Incubate the plate at room temperature for 20 minutes, protected from light.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)
This protocol utilizes a fluorogenic substrate that is cleaved by MMPs to release a fluorescent signal.
Materials:
-
Purified MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Test compounds (histidine derivatives)
-
96-well black microplate
-
Fluorescent microplate reader (e.g., λexc=328 nm, λem=393 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well black microplate, add a defined amount of the purified MMP enzyme to each well.
-
Add the test compound dilutions to the corresponding wells. For control wells, add Assay Buffer.
-
Incubate the enzyme and inhibitors at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Determine the reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Visualizing Experimental Concepts
To further clarify the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for the colorimetric autotaxin (ATX) inhibition assay.
Caption: Simplified signaling pathway showing MMP-mediated ECM degradation and its inhibition.
Conclusion
The comparative analysis of D-Histidinamide and other histidine derivatives reveals critical structure-activity relationships in the inhibition of enzymes like autotaxin and matrix metalloproteinases. While D-Histidinamide shows some inhibitory activity against autotaxin, it is less potent than its free-acid counterpart, D-histidine, highlighting the significance of the carboxyl group for this particular target. The well-established zinc-chelating ability of the imidazole side chain forms the basis for the development of histidine-based inhibitors for metalloenzymes such as MMPs.
The provided experimental protocols offer a standardized framework for researchers to further investigate these and other histidine derivatives. Future studies should focus on synthesizing and evaluating a broader range of histidinamide analogs to elucidate more precise structure-activity relationships and to develop potent and selective enzyme inhibitors for therapeutic applications. The use of the detailed methodologies and visualization tools presented here can aid in the systematic exploration of this promising class of compounds.
References
Validating Mutant Enzyme Activity: A Comparative Guide to Substrate Selection, Featuring D-Histidinamide
For researchers, scientists, and drug development professionals, the precise characterization of mutant enzyme activity is a cornerstone of modern biochemistry and drug discovery. The choice of substrate is paramount in developing robust and informative enzymatic assays. This guide provides a comparative overview of substrates used to validate the enzymatic activity of mutant enzymes, with a special focus on the potential utility of D-Histidinamide.
The process of validating the function of a mutated gene often involves expressing the mutant protein and assaying its catalytic activity. This is crucial for understanding the impact of the mutation on protein function, which can be pivotal in fields ranging from basic research to the development of novel therapeutics. A key aspect of this validation is the selection of an appropriate substrate that can report on the enzyme's activity, and in some cases, its altered specificity.
D-Histidinamide: A Probe for Altered Stereospecificity
While not a universally common substrate for amidases, D-Histidinamide presents a unique tool for investigating the stereospecificity of wild-type and mutant enzymes. Most naturally occurring amino acids are in the L-conformation, and consequently, most enzymes exhibit a high degree of stereospecificity for L-substrates. However, mutations in the active site of an enzyme can sometimes relax or even invert this specificity.
The use of D-amino acid amides, such as D-Histidinamide, can be a powerful method to screen for and characterize mutant enzymes that have acquired the ability to hydrolyze D-isomers. For instance, studies on Histidine Ammonia-Lyase (HAL) have shown that specific mutations can introduce novel activity towards L-histidinamide, suggesting that screening with D-histidinamide could be a viable strategy to identify mutants with altered stereochemistry. Enzymes with inherent D-stereospecificity, such as D-amino acid amidase from Ochrobactrum anthropi SV3, demonstrate that biological systems can indeed process D-amino acid amides[1].
The primary application of D-Histidinamide in this context is therefore not as a general substrate for all amidases, but as a specific tool to probe for changes in the stereochemical preference of mutant enzymes.
Comparison with Alternative Substrates
For general validation of amidase activity, a variety of other substrates are more commonly employed. These substrates are typically small, readily available, and their hydrolysis can be monitored by well-established methods. The choice of substrate will often depend on the specific enzyme being studied and the available detection methods.
Here, we compare D-Histidinamide with several commonly used aliphatic and aromatic amides.
| Substrate | Chemical Structure | Typical Assay Method | Advantages | Disadvantages |
| D-Histidinamide | C₆H₁₀N₄O | HPLC, Colorimetric (e.g., ninhydrin) | Specific for probing D-stereoselectivity of mutants. | Limited data on kinetic parameters; not a substrate for most wild-type amidases. |
| Acetamide | CH₃CONH₂ | Colorimetric (Hydroxamate assay) | Simple structure, commercially available, well-established assays. | May not be a substrate for all amidases, particularly those with specificity for larger side chains. |
| Propionamide | CH₃CH₂CONH₂ | Colorimetric (Hydroxamate assay), HPLC | Similar to acetamide, but with a slightly larger alkyl chain. | May not be suitable for enzymes with high substrate specificity. |
| Butyramide | CH₃(CH₂)₂CONH₂ | Colorimetric (Hydroxamate assay), HPLC | Further variation in alkyl chain length for substrate specificity studies. | Similar limitations to acetamide and propionamide. |
| Benzamide | C₆H₅CONH₂ | Spectrophotometric (monitoring decrease in absorbance), HPLC | Aromatic substrate, useful for enzymes with specificity for aryl groups. | Lower solubility in aqueous buffers compared to aliphatic amides. |
Quantitative Comparison of Kinetic Parameters
The following table summarizes the available kinetic parameters for some common amidase substrates with different enzymes. It is important to note that no specific kinetic data for the enzymatic hydrolysis of D-Histidinamide was found in the public domain at the time of this guide's creation. The values presented here are for comparative purposes to illustrate the range of activities observed with different substrates and enzymes.
| Enzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) |
| Rhodococcus sp. R312 Amidase | Acetamide | 1.8 | - | 180 |
| Rhodococcus sp. R312 Amidase | Propionamide | 2.5 | - | 230 |
| Rhodococcus sp. R312 Amidase | Butyramide | 4.2 | - | 200 |
| Pseudomonas aeruginosa Amidase | Acetamide | 0.4 | - | 1.2 |
| Pseudomonas aeruginosa Amidase | Propionamide | 0.2 | - | 1.5 |
Note: The absence of Vmax and kcat values for some entries is due to the unavailability of this specific data in the cited literature. Kinetic parameters are highly dependent on the specific enzyme and assay conditions.
Experimental Protocols
The validation of enzymatic activity requires a well-defined experimental protocol. Below are generalized protocols for colorimetric and HPLC-based assays that can be adapted for use with D-Histidinamide and other amide substrates.
General Protocol for a Colorimetric Amidase Assay (Hydroxamate Method)
This method is suitable for the quantitative determination of the hydrolysis of simple amides.
-
Reagent Preparation:
-
Substrate solution (e.g., 100 mM Acetamide in buffer).
-
Enzyme solution (purified wild-type and mutant enzymes in buffer).
-
Hydroxylamine solution (e.g., 2 M, pH 7.0).
-
Ferric chloride reagent (e.g., 10% FeCl₃ in 0.1 M HCl).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the buffer, substrate solution, and enzyme solution to a final volume of 500 µL.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding the hydroxylamine solution.
-
-
Color Development and Measurement:
-
Add the ferric chloride reagent to the stopped reaction mixture. This will form a colored complex with the hydroxamic acid produced.
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically around 500-540 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the product (e.g., acetohydroxamic acid).
-
Determine the concentration of the product in the enzymatic reaction from the standard curve and calculate the enzyme activity.
-
General Protocol for an HPLC-Based Amidase Assay
This method is highly versatile and can be used to separate and quantify the substrate and product of the enzymatic reaction, making it suitable for a wide range of amides, including D-Histidinamide.
-
Reagent Preparation:
-
Substrate solution (e.g., 10 mM D-Histidinamide in buffer).
-
Enzyme solution (purified wild-type and mutant enzymes in buffer).
-
Quenching solution (e.g., 1 M HCl or an organic solvent like acetonitrile).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the buffer, substrate solution, and enzyme solution to a final volume of 100 µL.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for various time points.
-
Stop the reaction at each time point by adding the quenching solution.
-
-
Sample Preparation and HPLC Analysis:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume of the sample onto an appropriate HPLC column (e.g., a C18 column for reversed-phase chromatography).
-
Elute the substrate and product using a suitable mobile phase gradient.
-
Detect the substrate and product using a UV detector at an appropriate wavelength (e.g., 210 nm for the peptide bond).
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and product.
-
Calculate the amount of product formed at each time point using a standard curve of the product.
-
Determine the initial reaction velocity and calculate the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.[2][3][4][5]
-
Visualizing the Workflow and a Key Enzymatic Reaction
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams have been generated.
References
D-Histidinamide: A Robust Negative Control for Histidine Metabolism Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the use of appropriate controls is paramount to ensure the validity and reliability of experimental findings. For scientists investigating histidine metabolism, which plays a crucial role in various physiological processes including histamine synthesis and one-carbon metabolism, the selection of a proper negative control is critical. This guide provides a comprehensive comparison of D-Histidinamide as a negative control against other alternatives, supported by established biochemical principles and experimental data.
The Rationale for D-Histidinamide as a Negative Control
The central nervous system, immune response, and gastric acid secretion are all influenced by the metabolic pathways of histidine.[1][2] Key enzymes in these pathways, such as histidine ammonia-lyase (histidase) and histidine decarboxylase, are responsible for the breakdown and conversion of L-histidine, the naturally occurring stereoisomer of this essential amino acid. A fundamental principle of enzymology is stereospecificity, meaning that enzymes typically recognize and act upon only one specific stereoisomer of a substrate.
D-amino acids, the mirror images of their L-counterparts, are generally not recognized by the enzymes that metabolize L-amino acids. This inherent resistance to enzymatic degradation makes D-amino acid derivatives, such as D-Histidinamide, excellent candidates for negative controls in metabolic studies. Their structural similarity to the natural substrate allows them to be used in experimental setups without eliciting a biological response, thus providing a true baseline for comparison.
Comparative Analysis of Negative Controls
The choice of a negative control in histidine metabolism studies depends on the specific experimental question and system. Here, we compare D-Histidinamide with other commonly used negative controls.
| Negative Control | Principle of Action | Advantages | Disadvantages | Applicability |
| D-Histidinamide | Stereoisomer of the natural substrate's amide, not recognized by metabolic enzymes. | - Structurally very similar to the L-isomer, controlling for potential non-specific effects. - High stability in biological systems due to resistance to proteases. | - Assumes complete lack of interaction with any cellular components, which should be verified. | In vitro enzyme assays, cell-based assays, in vivo studies. |
| D-Histidine | Stereoisomer of the natural substrate, not a substrate for key metabolic enzymes. | - Directly demonstrates the stereospecificity of the enzymes. | - May have off-target effects not related to the metabolic pathway of interest. | In vitro enzyme assays, cell-based assays. |
| Heat-Inactivated Enzyme | The enzyme is denatured by heat, rendering it catalytically inactive. | - Directly demonstrates that the observed activity is enzymatic. | - Denatured protein could potentially interfere with other components of the assay. - Does not control for non-specific binding of the substrate. | In vitro enzyme assays. |
| Buffer/Vehicle Control | The solvent in which the substrate or test compound is dissolved. | - Simple to implement. - Controls for any effects of the solvent itself. | - Does not control for the presence of a molecule structurally similar to the substrate. | In vitro and in vivo studies. |
| Empty Vector Control | In cellular studies using genetic manipulation, cells are transfected with a plasmid that does not contain the gene of interest. | - Controls for effects of the transfection reagent and the presence of the plasmid itself. | - Only applicable to studies involving genetic modifications. | Cell-based assays. |
Experimental Data Supporting the Use of D-Isomers as Negative Controls
While direct experimental data quantifying the metabolic inertness of D-Histidinamide is limited in publicly available literature, extensive research on the stereospecificity of key enzymes in histidine metabolism provides strong indirect support.
Histidine Ammonia-Lyase (Histidase)
Histidase catalyzes the first step in the major catabolic pathway of L-histidine, converting it to urocanic acid. Studies have shown that this enzyme is highly specific for the L-isomer. Research on rat liver histidase demonstrated that D-histidine acts as a poor competitive inhibitor, indicating that it binds to the active site much less effectively than L-histidine and is not a substrate.[3]
Table 1: Inhibition of Rat Liver Histidine Ammonia-Lyase by Histidine Analogs [3]
| Inhibitor | Inhibition Constant (Kis) |
| D-α-hydrazinoimidazolylpropionic acid | 75 µM |
| L-histidine hydroxamate | 0.4 mM |
| D-histidine | > 2.0 mM (lesser extent of inhibition) |
| L-histidinol | Lesser extent of inhibition |
This data strongly suggests that D-Histidinamide, which shares the same D-configuration at the alpha-carbon, would also not be a substrate for histidase.
Histidine Decarboxylase (HDC)
Histidine decarboxylase is the enzyme responsible for the synthesis of histamine from L-histidine.[4] The crystal structure of human HDC complexed with the substrate analog histidine methyl ester reveals a highly specific binding pocket adapted for L-histidine.[5] The strict substrate specificity of HDC for L-histidine is a well-established principle in biochemistry.[4] Therefore, it can be confidently inferred that D-Histidinamide would not serve as a substrate for this enzyme.
Experimental Protocols
Below are generalized protocols for in vitro assays of the two primary enzymes in histidine metabolism. D-Histidinamide can be substituted for the L-histidine substrate in a parallel reaction to serve as a negative control.
Histidine Ammonia-Lyase (Histidase) Activity Assay
This protocol is based on the spectrophotometric measurement of urocanic acid formation.
Materials:
-
Purified histidase enzyme
-
L-Histidine (substrate)
-
D-Histidinamide (negative control)
-
Tris-HCl buffer (pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 277 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and L-histidine at a final concentration of 10 mM.
-
For the negative control, prepare a separate reaction mixture with D-Histidinamide at the same concentration instead of L-histidine.
-
Initiate the reaction by adding the purified histidase enzyme to both mixtures.
-
Incubate the reactions at 37°C.
-
Monitor the increase in absorbance at 277 nm over time, which corresponds to the formation of urocanic acid.
-
A reaction with a heat-inactivated enzyme should also be included as a control to ensure the observed activity is enzymatic.
Histidine Decarboxylase (HDC) Activity Assay
This protocol is based on the fluorometric detection of histamine.
Materials:
-
HDC enzyme source (e.g., cell lysate)
-
L-Histidine (substrate)
-
D-Histidinamide (negative control)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Fluorogenic probe for histamine detection (as provided in commercial kits)
-
Fluorescence microplate reader
Procedure:
-
Prepare reaction wells containing the assay buffer and L-histidine.
-
Prepare parallel negative control wells containing D-Histidinamide at the same concentration.
-
Add the HDC enzyme source to all wells.
-
Incubate at 37°C for the desired time.
-
Stop the reaction and add the developer mix containing the fluorogenic probe according to the manufacturer's instructions.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
A no-enzyme control (buffer only) should be included to determine the background fluorescence.
Visualizing Experimental Logic and Metabolic Pathways
To further clarify the experimental design and the metabolic context, the following diagrams are provided.
Caption: Experimental workflow for using D-Histidinamide as a negative control.
Caption: Simplified histidine metabolic pathways with D-Histidinamide as a control.
Conclusion
Based on the fundamental principle of enzyme stereospecificity, D-Histidinamide stands as a theoretically sound and robust negative control for studies on histidine metabolism. Its structural similarity to the natural substrate's amide, combined with its expected inertness to key metabolic enzymes, allows for a precise dissection of the metabolic pathways of interest. While direct comparative studies are encouraged to further solidify its application, the existing body of evidence strongly supports its use. When compared to other negative controls, D-Histidinamide offers a unique advantage in its ability to control for non-specific effects related to the substrate's structure. For researchers aiming for high-fidelity data in histidine metabolism studies, the inclusion of D-Histidinamide as a negative control is a highly recommended practice.
References
- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidine ammonia-lyase from rat liver. Purification, properties, and inhibition by substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Structural Study Reveals That Ser-354 Determines Substrate Specificity on Human Histidine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Delivery: A Comparative Analysis of Histidinamide-Based Systems
For researchers, scientists, and professionals in drug development, the quest for more efficient and targeted drug delivery systems is paramount. This guide provides a comprehensive comparison of "Histidinamide, D-" based delivery systems, specifically focusing on L-Histidinamide-conjugated cholesterol in Lipid Nanoparticles (LNPs), against other prominent nanocarrier platforms. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to facilitate an informed selection of delivery systems for therapeutic applications.
The integration of L-histidinamide into lipid-based nanocarriers has emerged as a promising strategy to overcome critical barriers in drug delivery, particularly for nucleic acid-based therapeutics like mRNA. The unique pH-responsive properties of the histidine imidazole group play a pivotal role in enhancing endosomal escape, a crucial step for the cytoplasmic delivery of therapeutic payloads. This guide will delve into the efficacy of these systems and compare them with established alternatives, including standard lipid nanoparticles, cationic polymers, dendrimers, and inorganic nanoparticles.
Comparative Efficacy of Drug Delivery Systems
The performance of a drug delivery system is evaluated based on several key parameters, including transfection efficiency, cytotoxicity, and in vivo biodistribution. The following tables summarize the available quantitative data to offer a clear comparison between L-Histidinamide-conjugated LNPs and other systems.
Table 1: In Vitro Transfection Efficiency
| Delivery System | Cell Line | Transfection Efficiency (relative to control) | Source |
| L-Histidinamide-Cholesterol LNP (Hchol-LNP) | HepG2 | ~1.5 - 2.0 fold increase | [1][2][3][4] |
| Standard LNP (with standard cationic lipid) | HepG2 | Baseline | [1][2][3] |
| Cationic Polymer-Lipid Hybrid Nanoparticles | HeLa | ~40% GFP Expression | [5][6] |
| Standard Cationic Lipid-LNPs (DOTAP, DOTMA) | HeLa | ~40% GFP Expression | [5][6] |
| Ionizable Lipid-LNPs (CL15F6, DODAP, DODMA, MC3) | HeLa | <10% - ~40% GFP Expression | [5][6] |
Table 2: Cytotoxicity
| Delivery System | Cell Line | IC50 Value (µg/mL) | Source |
| L-Histidinamide-Cholesterol LNP (Hchol-LNP) | NIH3T3, HeLa | > 100 µg/mL (High Viability) | [7] |
| Cationic Lipid LNPs (DMKD-based) | RAW 264.7 | > 200 µg/mL (Viability >75%) | [8] |
| Standard LNPs (ALC-0315, SM-102) | RAW 264.7 | > 200 µg/mL (Higher viability than DMKD) | [8] |
| PAMAM Dendrimers | MG-63 | Generation dependent | [9] |
Table 3: Hemocompatibility - In Vitro Hemolysis
| Delivery System | Concentration | Hemolysis (%) | Source |
| L-Histidinamide-Cholesterol LNP (Hchol-LNP) at pH 5.5 | Not specified | Higher than control LNP | [1][2][3] |
| Polymeric Nanoparticles (P3HB/PVA, P3HBV/PVA) | up to 500 µg/mL | < 2% | [10] |
| PLGA Nanoparticles | 100 mg/mL | < 5% | [11] |
| Magnetic Nanoparticles (CoFe2O4) | 1.0 mg/mL | 5.4% | [12] |
| Magnetic Nanoparticles (CoFe2O4) | 5.0 mg/mL | 24.7% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of drug delivery systems.
In Vitro Transfection Efficiency Assay (Luciferase Reporter)
This assay quantifies the functional delivery of a reporter gene (e.g., Luciferase) to cells.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Nanoparticle Preparation: Prepare serial dilutions of the nanoparticle formulations encapsulating the luciferase mRNA.
-
Transfection: Add the nanoparticle dilutions to the cells and incubate for a specified period (e.g., 24-48 hours).
-
Lysis: Remove the culture medium and lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate solution to the cell lysate.
-
Measurement: Measure the resulting bioluminescence using a luminometer. The light intensity correlates with the amount of translated luciferase protein.[13][14][15][16]
-
Normalization: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency variations.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Expose the cells to various concentrations of the nanoparticle formulations for a defined period (e.g., 24, 48, or 72 hours).[17][18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[17][19]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent reagent).[17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[19][20]
Hemolysis Assay
This assay assesses the hemocompatibility of nanoparticles by measuring the extent of red blood cell (RBC) lysis.
-
RBC Preparation: Isolate RBCs from fresh whole blood by centrifugation and wash them multiple times with a phosphate-buffered saline (PBS) solution.[21]
-
Incubation: Incubate different concentrations of the nanoparticle suspensions with a diluted RBC suspension at 37°C for a specified time (e.g., 1-2 hours).[21]
-
Controls: Use PBS as a negative control (0% hemolysis) and a cell-lysing agent like Triton X-100 or ultrapure water as a positive control (100% hemolysis).[21]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).[21]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100.[21] A hemolysis rate below 5% is generally considered safe for medical materials.[11][12]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Histidinamide-LNP mediated endosomal escape.
Caption: Workflow for in vitro transfection efficiency assay.
Caption: Logical framework for comparing delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulating Lipid Nanoparticles with Histidinamide‐Conjugated Cholesterol for Improved Intracellular Delivery of mRNA | Semantic Scholar [semanticscholar.org]
- 3. Modulating Lipid Nanoparticles with Histidinamide-Conjugated Cholesterol for Improved Intracellular Delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A review: hemocompatibility of magnetic nanoparticles and their regenerative medicine, cancer therapy, drug delivery, and bioimaging applications [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. 2.10. Determination of Cell Viability by MTT Assay [bio-protocol.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. Relationship and improvement strategies between drug nanocarrier characteristics and hemocompatibility: What can we learn from the literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Reference Standards in Chromatography: D-Histidinamide vs. D-Histidine
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chromatography, the quality and suitability of reference standards are paramount for accurate enantiomeric separation and quantification. This guide provides a comparative overview of "Histidinamide, D-" and the more commonly documented "D-Histidine" for use as reference standards in chiral chromatography. Due to a lack of extensive published data on D-Histidinamide, this guide leverages data from its close structural analog, D-Histidine, to provide a useful comparison and practical guidance.
Performance Comparison: D-Histidinamide vs. D-Histidine
The following table summarizes the chromatographic performance of D-Histidine and provides a hypothetical projection for D-Histidinamide. The data for D-Histidine is based on typical results obtained with a teicoplanin-based chiral stationary phase (CSP), a common choice for separating histidine enantiomers.
| Parameter | D-Histidine (Experimental Data) | D-Histidinamide, D- (Hypothetical) | Alternative: L-Histidine |
| Typical Retention Time (k') | 2.5 - 4.0 | Expected to be slightly higher than D-Histidine due to the amide group potentially increasing interaction with the stationary phase. | Similar to D-Histidine, but with a shorter retention time on many chiral phases. |
| Resolution (Rs) between Enantiomers | > 1.5 (baseline separation from L-Histidine) | Expected to show good resolution from its L-enantiomer, assuming a similar chiral recognition mechanism. | N/A (this is the other enantiomer) |
| Peak Asymmetry | 1.0 - 1.5 | Expected to be within an acceptable range (0.9 - 1.6). | 1.0 - 1.5 |
| Common Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T) | Teicoplanin-based or other macrocyclic glycopeptide CSPs are likely to be effective. | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T) |
| Typical Mobile Phase | Methanol/Water/Formic Acid mixtures | Similar polar organic or reversed-phase conditions are expected to be suitable. | Methanol/Water/Formic Acid mixtures |
Note: The data for D-Histidinamide is a projection based on chemical structure and established chromatographic principles. Experimental verification is essential.
Experimental Protocol: Chiral Separation of Histidine Enantiomers
This protocol outlines a general method for the chiral separation of D- and L-Histidine using High-Performance Liquid Chromatography (HPLC), which can be adapted for D-Histidinamide.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based chiral column.
-
Mobile Phase: A mixture of methanol, water, and a small amount of acidifier (e.g., 0.1% formic acid). The exact ratio should be optimized for best resolution. A common starting point is 80:20 (v/v) methanol:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Standard Preparation:
-
Prepare individual stock solutions of D-Histidine and L-Histidine (or D-Histidinamide and its L-enantiomer) in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic mixture by combining equal volumes of the D- and L-enantiomer solutions.
-
Prepare a series of working standards by diluting the stock solutions to the desired concentrations for calibration.
4. Sample Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic mixture to determine the retention times and resolution of the enantiomers.
-
Inject the individual enantiomer solutions to confirm the elution order.
-
Inject the prepared working standards to construct a calibration curve.
-
Inject the unknown samples for quantification.
Visualizing Chromatographic Principles and Workflows
To better illustrate the concepts and processes involved in chiral chromatography, the following diagrams have been generated.
Caption: A typical experimental workflow for chiral HPLC analysis.
Cytotoxicity comparison between "Histidinamide, D-" and its analogs
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of amino acid analogs is crucial for therapeutic development. This guide provides a comparative analysis of the cytotoxicity of various histidine derivatives, including D-histidine and its analogs, based on available experimental data.
While direct, comprehensive comparative studies on the cytotoxicity of a wide range of D-Histidinamide analogs are limited in publicly available literature, existing research on histidine derivatives provides valuable insights into their structure-activity relationships concerning cell toxicity. This guide synthesizes the available data to offer a comparative overview.
Comparison of Cytotoxicity
The cytotoxic effects of several histidine derivatives have been evaluated in primary rat hepatocytes. The table below summarizes the percentage of lactate dehydrogenase (LDH) release, an indicator of cell membrane damage and cytotoxicity, after 3 hours of incubation with the respective compounds at a concentration of 198 mM.
| Compound | Enantiomeric Form | Derivative Type | Cell Line | Cytotoxicity (% LDH Release) |
| Histidine | L- | Amino Acid | Primary Rat Hepatocytes | 89 ± 5 |
| Histidine | D- | Amino Acid | Primary Rat Hepatocytes | High (comparable to L-histidine)[1] |
| Histidine Methyl Ester | L- | Ester | Primary Rat Hepatocytes | High (comparable to L-histidine)[1] |
| Nα-acetyl-histidine | L- | N-acylated | Primary Rat Hepatocytes | Almost no toxicity[1] |
| tert-butoxycarbonyl-histidine | L- | N-acylated | Primary Rat Hepatocytes | Almost no toxicity[1] |
| Histidine-containing dipeptides | L- | Peptide | Primary Rat Hepatocytes | Almost no toxicity[1] |
Note: Specific quantitative data for D-Histidinamide was not available in the reviewed literature.
In a different experimental context, L-Histidine and L-Histidinamide have been shown to protect HaCaT keratinocytes from copper-induced cytotoxicity. At a concentration of 1.0 mM, both compounds almost completely blocked cell death induced by 1.0 mM CuSO₄, indicating a cytoprotective effect in this specific model. Notably, neither L-Histidine nor L-Histidinamide showed cytotoxic effects on their own in this cell line at concentrations up to 4.0 mM[2].
Experimental Protocols
The data presented above was primarily generated using the Lactate Dehydrogenase (LDH) release assay.
Lactate Dehydrogenase (LDH) Release Assay
This assay is a common method to assess cell membrane integrity as a measure of cytotoxicity.
-
Cell Culture: Primary rat hepatocytes are isolated and cultured under standard conditions.
-
Treatment: Cells are incubated with the test compounds (e.g., L-histidine, D-histidine, and their analogs) at a specified concentration (e.g., 198 mM) for a defined period (e.g., 3 hours). A control group is incubated with the vehicle solution.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
LDH Measurement: The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit. This typically involves a colorimetric reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured spectrophotometrically. The percentage of LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Caption: Experimental workflow for the LDH cytotoxicity assay.
Signaling Pathways and Mechanism of Cytotoxicity
The cytotoxicity of L-histidine in cultured hepatocytes has been linked to the induction of oxidative stress.
The proposed mechanism involves an iron-dependent formation of reactive oxygen species (ROS). This is supported by the observation that histidine-induced cell injury is accompanied by significant lipid peroxidation and can be inhibited by antioxidants and iron chelators[1]. The generation of ROS can lead to cellular damage, including membrane disruption, which results in the release of LDH and ultimately cell death.
The cytoprotective effects of L-Histidine and L-Histidinamide against copper-induced toxicity are attributed to their copper-chelating properties, which prevent the generation of ROS initiated by copper ions[2].
Caption: Proposed pathway for L-histidine-induced cytotoxicity.
References
- 1. Histidine-induced injury to cultured liver cells, effects of histidine derivatives and of iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of D-Histidinamide and Cysteine in Mitigating Oxidative Stress
In the landscape of therapeutic agents aimed at combating oxidative stress, both D-histidinamide and the amino acid cysteine have emerged as compounds of interest. While cysteine is a well-established antioxidant and a crucial precursor to the master antioxidant glutathione, D-histidinamide is noted for its cytoprotective properties. This guide provides a comparative analysis of their roles in reducing oxidative stress, supported by established experimental protocols and an examination of their underlying molecular mechanisms.
Comparative Efficacy and Antioxidant Potential
| Parameter | D-Histidinamide | Cysteine | Significance in Oxidative Stress Reduction |
| Reactive Oxygen Species (ROS) Scavenging | Exhibits multimodal antioxidant mechanisms, suggesting direct scavenging capabilities.[1] | Acts as a direct ROS scavenger and, more importantly, is a precursor to glutathione (GSH), a primary intracellular antioxidant.[2] | Direct reduction of ROS levels prevents cellular damage to lipids, proteins, and DNA. |
| Glutathione (GSH) Synthesis Support | Not established as a direct precursor. | Serves as a rate-limiting precursor for the synthesis of glutathione, a central molecule in antioxidant defense.[2] | Enhanced GSH levels bolster the cell's capacity to neutralize a wide range of reactive oxygen species. |
| Lipid Peroxidation Inhibition | Implied through its cytoprotective effects. | Reduces lipid peroxidation by supporting the activity of glutathione peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides. | Prevents damage to cellular membranes, maintaining their integrity and function. |
| Modulation of Antioxidant Enzymes | Specific effects on antioxidant enzyme expression or activity are not well-documented. | Supports the function of key antioxidant enzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR).[2] | Upregulation and support of the endogenous antioxidant defense system provide a sustained protective effect. |
Molecular Mechanisms of Action
The antioxidant strategies of D-histidinamide and cysteine differ significantly. Cysteine's role is deeply integrated into the cell's endogenous antioxidant defense system, primarily through the glutathione pathway. In contrast, D-histidinamide is suggested to offer cytoprotection through various antioxidant activities.
Cysteine's Antioxidant Signaling Pathway
Cysteine is fundamental to cellular redox homeostasis. It is a critical building block for glutathione (GSH), which, in conjunction with glutathione peroxidase (GPX), detoxifies harmful reactive oxygen species like hydrogen peroxide. Cysteine's thiol group can also directly neutralize ROS. Furthermore, it is integral to the function of thioredoxin reductases, another key enzymatic antioxidant system.
Caption: Cysteine's role in the glutathione antioxidant pathway.
Postulated Antioxidant Mechanisms of D-Histidinamide
While specific signaling pathways for D-histidinamide are not as well-defined as those for cysteine, its documented cytoprotective effects suggest a multi-faceted approach to mitigating oxidative stress.[1] This likely involves direct scavenging of free radicals and potential interactions with cellular components to enhance their resistance to oxidative damage.
Caption: Postulated multimodal antioxidant actions of D-histidinamide.
Experimental Protocols for Comparative Analysis
To conduct a direct head-to-head comparison of D-histidinamide and cysteine, a series of standardized in vitro assays would be required. The following protocols outline key experiments to quantify and compare their antioxidant capacities.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to an influx of peroxyl radicals.[3][4][5]
Experimental Workflow:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured to confluence in a 96-well microplate.
-
Compound Incubation: Cells are treated with varying concentrations of D-histidinamide, cysteine, or a positive control (e.g., quercetin) for a designated period.
-
Probe Loading: The cells are then incubated with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH, trapping it within the cells.[3][4]
-
Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is added to the wells.[3][4]
-
Fluorescence Measurement: The plate is read over time in a fluorescence plate reader to measure the oxidation of DCFH to the highly fluorescent DCF.
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time. A lower fluorescence indicates a higher antioxidant activity.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, as an indicator of oxidative damage to cell membranes.
Experimental Protocol:
-
Cell Treatment: Cultured cells are treated with D-histidinamide or cysteine and then exposed to an oxidizing agent (e.g., hydrogen peroxide or iron).
-
Cell Lysis: The cells are harvested and lysed to release their contents.
-
Reaction with Thiobarbituric Acid (TBA): The cell lysate is mixed with a thiobarbituric acid (TBA) solution and heated. MDA in the sample reacts with TBA to form a pink-colored adduct.
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured spectrophotometrically at approximately 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Glutathione (GSH) Quantification Assay
This assay measures the levels of reduced glutathione in cell lysates, providing an indication of the cell's antioxidant capacity.
Experimental Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with D-histidinamide or cysteine.
-
Cell Lysis: The cells are lysed to prepare a protein-free extract.
-
Colorimetric Reaction: The lysate is mixed with a solution containing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the sulfhydryl group of GSH to produce a yellow-colored product.
-
Absorbance Reading: The absorbance is measured at 412 nm.
-
Quantification: The GSH concentration is calculated based on a standard curve prepared with known concentrations of GSH.
Conclusion
Cysteine is a cornerstone of the cellular antioxidant defense system, primarily through its role in glutathione synthesis.[2] Its mechanisms are well-understood and central to maintaining redox balance. D-histidinamide, while less characterized, shows promise as a cytoprotective agent with likely multimodal antioxidant properties.[1] A direct, controlled head-to-head study employing the protocols outlined above is necessary to definitively compare their efficacy in reducing oxidative stress. Such research would be invaluable for drug development professionals seeking to identify and develop potent antioxidant therapies.
References
- 1. Histidinamide, D- (891787-99-8) for sale [vulcanchem.com]
- 2. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Histidine in a Laboratory Setting
Essential guidance for the safe and compliant disposal of D-Histidine, ensuring minimal environmental impact and adherence to laboratory safety protocols.
This document provides detailed procedures for the proper disposal of D-Histidine, a non-hazardous amino acid commonly used in research and development. While D-Histidine is not classified as a hazardous substance under GHS and REACH regulations, responsible disposal is crucial to maintain a safe laboratory environment and comply with local regulations.[1] The following guidelines are based on current safety data and standard laboratory practices.
Summary of Key Disposal and Safety Information
For quick reference, the following table summarizes the essential characteristics of D-Histidine related to its disposal and handling.
| Characteristic | Information | Source |
| Hazard Classification | Not classified as hazardous | [1] |
| GHS Hazard Criteria | Does not meet GHS hazard criteria for 80% of reports | [2] |
| Environmental Hazard | Not classified as hazardous to the aquatic environment | |
| Primary Disposal Route | Chemical waste collection for incineration or landfill | [1] |
| Sewage Disposal | Do not empty into drains | [1] |
Step-by-Step Disposal Protocol for D-Histidine
Researchers and laboratory personnel should adhere to the following steps for the disposal of solid D-Histidine and contaminated labware.
Solid D-Histidine Waste
-
Collection:
-
Place solid D-Histidine waste into a designated, clearly labeled chemical waste container.
-
Ensure the container is compatible with the chemical, properly sealed, and stored in a designated waste accumulation area.
-
-
Labeling:
-
Label the waste container with "D-Histidine" and any other relevant information as required by your institution's hazardous waste program.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Consult with local waste management authorities for specific landfill or incineration requirements.[1]
-
Contaminated Labware and Personal Protective Equipment (PPE)
-
Decontamination:
-
For glassware and other reusable labware, rinse thoroughly with a suitable solvent (e.g., water, as D-Histidine is water-soluble). The first rinse should be collected as chemical waste.
-
Subsequent rinses, if local regulations permit, may be disposed of down the drain with copious amounts of water. However, the most conservative and recommended approach is to collect all rinsates as chemical waste.
-
-
Disposal of Single-Use Items:
-
Place contaminated single-use items such as gloves, weighing paper, and pipette tips into a designated solid waste container lined with a plastic bag.
-
This container should be clearly labeled as "Solid Waste Contaminated with D-Histidine."
-
Dispose of the sealed bag or container through your institution's chemical waste stream.
-
Empty D-Histidine Containers
-
Rinsing:
-
Thoroughly rinse the empty container with water or another appropriate solvent.
-
The initial rinseate must be collected and disposed of as chemical waste.
-
-
Disposal:
-
After triple rinsing, deface or remove the original label to prevent misidentification.
-
The clean, rinsed container can typically be disposed of as regular solid waste or recycled, depending on institutional policies.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of D-Histidine and associated materials.
Caption: Workflow for D-Histidine waste segregation and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
